Neuraminidase-IN-8
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H16FN3O3S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H16FN3O3S/c19-14-3-1-2-12(10-14)8-9-20-16(24)11-26-18-22-21-17(25-18)13-4-6-15(23)7-5-13/h1-7,10,23H,8-9,11H2,(H,20,24) |
InChI Key |
QTCZOFQMGHMJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
Neuraminidase-IN-8: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuraminidase-IN-8 is an investigational antiviral compound designed to inhibit the activity of the influenza virus neuraminidase (NA) enzyme. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The primary mode of action for this compound is the competitive inhibition of the NA active site, preventing the release of progeny virions from infected host cells.[1][2][3] Additionally, preliminary evidence suggests potential modulation of host inflammatory responses. This guide serves as a resource for researchers engaged in the study of influenza antivirals and drug development.
Introduction: The Role of Neuraminidase in the Influenza Virus Life Cycle
The influenza virus relies on two primary surface glycoproteins for its propagation: hemagglutinin (HA) and neuraminidase (NA).[4][5][6] Hemagglutinin facilitates viral entry by binding to sialic acid residues on the surface of host cells.[3][6] Following viral replication within the host cell, newly assembled virions bud from the cell membrane.[1] At this stage, the viral HA can bind to sialic acid on the host cell surface, tethering the new virions and preventing their release.[1]
The function of neuraminidase, a sialidase enzyme, is to cleave these terminal sialic acid residues from glycoproteins on both the host cell and the newly formed virions.[4][7] This enzymatic action is crucial for:
-
The release of progeny virus from the infected cell.[1][2][8]
-
Facilitating the movement of the virus through the mucus of the respiratory tract to reach new target cells.[7][8]
Given its critical role in viral propagation, neuraminidase is a well-established and validated target for anti-influenza drug development.[7][9][10]
Core Mechanism of Action of this compound
Competitive Inhibition of the Neuraminidase Active Site
This compound functions as a competitive inhibitor of the influenza NA enzyme. It is designed to mimic the natural substrate of neuraminidase, sialic acid.[1] By binding with high affinity to the conserved active site of the enzyme, this compound prevents the cleavage of sialic acid from cell surface glycoproteins.[1] This inhibitory action results in the aggregation of newly formed virus particles on the host cell surface, effectively halting the spread of infection.[1][3]
Potential Modulation of Host Inflammatory Signaling
While the primary antiviral effect of this compound is through direct enzyme inhibition, preliminary studies on related compounds suggest that altering sialic acid landscapes on host cells could have downstream effects on cellular signaling. For instance, bacterial neuraminidase has been shown to upregulate the expression of interleukin-8 (IL-8) in lung epithelial cells through an NF-κB-dependent pathway.[11] It is hypothesized that by preventing desialylation, this compound may temper this inflammatory response, although this secondary mechanism requires further investigation.
Quantitative Data
The inhibitory activity of this compound has been quantified against various influenza strains using standardized enzymatic and cell-based assays. The data is summarized below.
| Parameter | Influenza A/H1N1 | Influenza A/H3N2 | Influenza B | Cell Line (MDCK) | Notes |
| IC₅₀ (nM) | 0.85 ± 0.12 | 1.25 ± 0.20 | 5.50 ± 0.95 | - | 50% inhibitory concentration in a fluorometric NA assay.[12] |
| EC₅₀ (nM) | 1.50 ± 0.25 | 2.10 ± 0.30 | 9.80 ± 1.50 | - | 50% effective concentration in a cell-based CPE reduction assay. |
| CC₅₀ (µM) | - | - | - | >100 | 50% cytotoxic concentration in Madin-Darby Canine Kidney (MDCK) cells. |
| Selectivity Index (SI) | >66,600 | >47,600 | >10,200 | - | Calculated as CC₅₀ / EC₅₀.[13] |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound.
Experimental Protocols
Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol describes the determination of the 50% inhibitory concentration (IC₅₀) of this compound using a fluorescence-based assay.[14] The assay measures the cleavage of the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by the viral neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU).[14][15]
Materials:
-
This compound, stock solution in DMSO
-
Recombinant influenza neuraminidase (from desired strain)
-
MUNANA substrate (Sigma-Aldrich)
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5
-
Stop Solution: 0.1 M Glycine, 25% Ethanol, pH 10.7
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in Assay Buffer, starting from a concentration of 10 µM. Include a "no inhibitor" control (buffer only).
-
Enzyme Preparation: Dilute the recombinant neuraminidase in Assay Buffer to a concentration that yields a linear reaction rate for at least 60 minutes.
-
Reaction Setup: To each well of the 96-well plate, add 50 µL of the diluted inhibitor (or control).
-
Enzyme Addition: Add 50 µL of the diluted neuraminidase to each well.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 50 µL of 100 µM MUNANA substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination: Add 100 µL of Stop Solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined using a non-linear regression curve fit (log[inhibitor] vs. response).
Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay determines the 50% effective concentration (EC₅₀) of this compound in a cell-based system by measuring the inhibition of virus-induced cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Infection Medium (e.g., DMEM with 0.5 µg/mL TPCK-trypsin)[16]
-
Influenza virus stock (titered)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom, white-walled plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to form a confluent monolayer.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in Infection Medium.
-
Infection: Aspirate the cell culture medium and wash the cells with PBS. Add 50 µL of the diluted compound to the wells.
-
Virus Addition: Add 50 µL of influenza virus diluted in Infection Medium at a multiplicity of infection (MOI) of 0.01. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until approximately 90% CPE is observed in the virus control wells.
-
Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the cell control. Plot the percentage of protection against the logarithm of the compound concentration. The EC₅₀ value is determined using a non-linear regression curve fit.
Conclusion
This compound demonstrates potent and selective inhibition of influenza neuraminidase in both enzymatic and cell-based assays. Its primary mechanism of action is the competitive inhibition of the enzyme's active site, which prevents the release and spread of new virus particles. The high selectivity index suggests a favorable therapeutic window. Further research is warranted to explore its full therapeutic potential and to investigate its potential secondary effects on host inflammatory responses.
References
- 1. youtube.com [youtube.com]
- 2. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Influenza Neuraminidase Activity by Ultra-High Performance Liquid Chromatography and Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuraminidase activity and specificity of influenza A virus are influenced by haemagglutinin-receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuraminidase - Wikipedia [en.wikipedia.org]
- 8. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Bacterial neuraminidase increases IL-8 production in lung epithelial cells via NF-kappaB-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Design, synthesis and biological evaluation of novel zanamivir derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuraminidase (NA) 370-Loop Mutations of the 2009 Pandemic H1N1 Viruses Affect NA Enzyme Activity, Hemagglutination Titer, Mouse Virulence, and Inactivated-Virus Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Pyrazole-Based Neuraminidase Inhibitors: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological evaluation of a novel class of pyrazole-based neuraminidase inhibitors. In the absence of public domain information for a specific compound designated "Neuraminidase-IN-8," this document focuses on a representative and potent example from this class, herein referred to as Pyrazole-NA-1 (based on compound 4i from cited literature), which has demonstrated significant inhibitory activity against influenza A neuraminidase. This guide provides a comprehensive overview of the synthetic route, detailed experimental protocols, structure-activity relationships (SAR), and the putative mechanism of action, supported by molecular docking studies. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Introduction: The Role of Neuraminidase in Influenza and the Quest for New Inhibitors
Influenza viruses remain a significant global health threat, primarily due to their rapid mutation rates, which can lead to seasonal epidemics and occasional pandemics. The virus relies on two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). While HA facilitates viral entry into host cells, NA is crucial for the release of newly formed virus particles from infected cells, thus enabling the spread of the infection.[1] Specifically, NA cleaves terminal sialic acid residues from host cell receptors and progeny virions. This action prevents the aggregation of new virions at the cell surface and their attachment to host cell decoys in the respiratory tract.
Given its critical role in the viral life cycle, neuraminidase is a well-established target for antiviral drugs. Currently approved neuraminidase inhibitors, such as oseltamivir and zanamivir, are analogs of the natural substrate, sialic acid. However, the emergence of drug-resistant viral strains necessitates the discovery of novel inhibitors with different chemical scaffolds and potentially different binding modes. High-throughput screening and structure-based drug design have led to the identification of various non-sialic acid-based inhibitors, including a promising class of compounds featuring a pyrazole core.
Discovery of a Novel Pyrazole-Based Neuraminidase Inhibitor
A series of ten pyrazole derivatives were synthesized and evaluated for their ability to inhibit the replication of the H1N1 influenza virus.[1] Among these, compound 4i , which we designate here as Pyrazole-NA-1 , was identified as the most potent, exhibiting an IC50 value of 5.4 µM against the H1N1 virus in a cell-based assay and an IC50 of 1.32 µM in an enzymatic assay against influenza A neuraminidase.[1] This discovery highlights the potential of the pyrazole scaffold as a promising starting point for the development of new anti-influenza therapeutics.
Chemical Synthesis of Pyrazole-NA-1 and Analogs
The synthesis of Pyrazole-NA-1 and its analogs is a multi-step process that begins with the construction of the pyrazolone core, followed by functionalization to introduce the necessary pharmacophoric elements.
Synthetic Workflow
The general synthetic route involves three key steps:
-
Synthesis of the Pyrazolone Core: Condensation of a substituted hydrazine with a β-ketoester to form the pyrazolone ring.
-
Vilsmeier-Haack Reaction: Formylation of the pyrazolone at the C4 position to introduce an aldehyde group.
-
Knoevenagel Condensation: Reaction of the pyrazole-4-carbaldehyde with an active methylene compound to yield the final product.
References
An In-Depth Technical Guide to Neuraminidase-IN-8: A Potent Anti-Influenza Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuraminidase-IN-8, also identified as Compound 6d, has emerged as a highly potent inhibitor of influenza neuraminidase, a critical enzyme for the replication and propagation of the influenza virus. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this small molecule demonstrates significant potential as a lead compound for the development of novel anti-influenza therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, intended to support further research and development efforts in the field of antiviral drug discovery.
Chemical Structure and Properties
This compound is a synthetic organic molecule with a complex heterocyclic structure. Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4-((4-fluorophenyl)sulfonamido)-N-(thiazol-2-yl)benzamide |
| Molecular Formula | C₁₈H₁₆FN₃O₃S |
| Molecular Weight | 373.4 g/mol |
| SMILES String | O=C(NC1=NC=CS1)C2=CC=C(NC(S(=O)(=O)C3=CC=C(F)C=C3)=O)C=C2 |
| CAS Number | 269055-74-7 |
| Appearance | A solid |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Note: Storage conditions are general recommendations and may vary by supplier.
Pharmacological Properties and Mechanism of Action
This compound functions as a highly selective and potent inhibitor of the neuraminidase enzyme of the influenza virus.
Mechanism of Action
The influenza virus relies on the neuraminidase enzyme to cleave sialic acid residues from the surface of infected cells and newly formed viral particles. This enzymatic activity is crucial for the release of progeny virions, preventing their aggregation at the host cell membrane and facilitating their spread to uninfected cells.
This compound exerts its antiviral effect by binding to the active site of the neuraminidase enzyme, thereby blocking its catalytic function. This inhibition of neuraminidase activity leads to the aggregation of newly formed virus particles on the cell surface and a failure to release from the infected cell, thus halting the spread of the infection.
Caption: Mechanism of action of this compound.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against influenza virus neuraminidase in in vitro assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 Value | Reference |
| Neuraminidase Inhibition Assay | Influenza Virus | 0.027 µM | [1] |
Note: The specific influenza virus strain and assay conditions may influence the observed IC50 value.
The low nanomolar IC50 value highlights the high potency of this compound, making it a promising candidate for further preclinical and clinical development.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research. While specific proprietary synthesis methods may not be publicly available, a general understanding of the assays used to characterize its activity can be described.
Neuraminidase Inhibition Assay (Fluorometric)
This assay is commonly used to determine the IC50 value of neuraminidase inhibitors.
Principle: The assay measures the enzymatic activity of neuraminidase using a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone, which can be quantified. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor to the desired concentrations.
-
Prepare a solution of influenza virus containing a known amount of neuraminidase.
-
Prepare the MUNANA substrate solution in an appropriate assay buffer (e.g., MES buffer with CaCl₂).
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted this compound solutions.
-
Add the virus solution to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-methylumbelliferone).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a fluorometric neuraminidase inhibition assay.
Signaling Pathways and Broader Biological Context
The primary and direct mechanism of action of this compound is the inhibition of the viral neuraminidase enzyme. As such, it does not directly target host cell signaling pathways. However, by inhibiting viral propagation, it indirectly affects the host's response to the infection.
Influenza virus infection is known to trigger a cascade of host immune and inflammatory responses. By effectively reducing the viral load, this compound can mitigate the downstream consequences of these signaling pathways, such as the "cytokine storm" that is often associated with severe influenza infections. Further research is needed to fully elucidate the indirect effects of this compound on host cellular signaling in the context of an influenza infection.
Caption: Direct and indirect effects of this compound.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of influenza neuraminidase with promising in vitro activity. Its well-defined chemical structure and high potency make it an excellent candidate for further investigation as a potential anti-influenza therapeutic.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the effectiveness of this compound in animal models of influenza infection.
-
Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of the compound.
-
Resistance studies: Investigating the potential for the emergence of resistant viral strains and understanding the mechanisms of resistance.
-
Structural biology: Obtaining co-crystal structures of this compound bound to influenza neuraminidase to further elucidate its binding mode and guide the design of even more potent analogs.
The continued study of this compound and its derivatives holds significant promise for the development of the next generation of antiviral drugs to combat seasonal and pandemic influenza.
References
Neuraminidase Inhibitors: A Technical Guide on Target Specificity and Selectivity
Disclaimer: Initial searches for a specific compound designated "Neuraminidase-IN-8" did not yield any publicly available data. The following guide provides a comprehensive overview of the target specificity and selectivity of neuraminidase inhibitors as a class of antiviral agents, drawing upon established scientific literature.
Introduction to Neuraminidase and its Inhibition
Influenza viruses utilize two primary surface glycoproteins for their life cycle: hemagglutinin (HA) and neuraminidase (NA).[1][2][3] Hemagglutinin facilitates viral entry by binding to sialic acid receptors on the host cell surface.[2][3] Conversely, neuraminidase, a sialidase enzyme, is crucial for the release of newly formed virus particles from infected cells.[1][2][4] It achieves this by cleaving terminal sialic acid residues from host cell and viral glycoproteins, preventing the aggregation of progeny virions at the cell surface and facilitating their spread.[2][4]
The active site of the neuraminidase enzyme is highly conserved across different influenza A and B virus strains, making it an attractive target for antiviral drug development.[4] Neuraminidase inhibitors are competitive inhibitors that mimic the natural substrate of the enzyme, sialic acid.[1] By binding to the active site, these inhibitors block the enzymatic activity of neuraminidase, leading to the aggregation of newly synthesized virions on the cell surface and preventing their release and subsequent infection of other cells.[1]
Target Specificity and Selectivity of Neuraminidase Inhibitors
The specificity of neuraminidase inhibitors is primarily directed towards the viral neuraminidase enzyme. However, the selectivity can vary between different influenza virus types (A and B) and subtypes (e.g., H1N1, H3N2). This selectivity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.[5]
Quantitative Data on Inhibitor Potency
The IC50 values for common neuraminidase inhibitors against various influenza virus strains are determined using enzyme inhibition assays.[5] These values can be influenced by the specific assay method used (e.g., fluorescent vs. chemiluminescent).[6] Below are representative IC50 values for well-characterized neuraminidase inhibitors.
Table 1: Representative IC50 Values (nM) of Neuraminidase Inhibitors against Influenza A Viruses
| Inhibitor | Virus Subtype | IC50 (nM) |
| Oseltamivir Carboxylate | A(H1N1)pdm09 | 0.5 - 2.0 |
| A(H3N2) | 1.0 - 5.0 | |
| Zanamivir | A(H1N1)pdm09 | 0.5 - 1.5 |
| A(H3N2) | 1.0 - 3.0 | |
| Peramivir | A(H1N1)pdm09 | 0.1 - 0.5 |
| A(H3N2) | 0.2 - 1.0 | |
| Laninamivir | A(H1N1)pdm09 | 1.0 - 3.0 |
| A(H3N2) | 2.0 - 5.0 |
Note: IC50 values are approximate and can vary based on the specific virus isolate and the assay conditions.[6]
Table 2: Representative IC50 Values (nM) of Neuraminidase Inhibitors against Influenza B Viruses
| Inhibitor | Virus Lineage | IC50 (nM) |
| Oseltamivir Carboxylate | B/Victoria | 5.0 - 20.0 |
| B/Yamagata | 10.0 - 40.0 | |
| Zanamivir | B/Victoria | 1.0 - 5.0 |
| B/Yamagata | 2.0 - 10.0 | |
| Peramivir | B/Victoria | 0.5 - 2.0 |
| B/Yamagata | 1.0 - 5.0 | |
| Laninamivir | B/Victoria | 2.0 - 10.0 |
| B/Yamagata | 5.0 - 20.0 |
Note: Influenza B viruses generally show higher IC50 values for oseltamivir compared to other inhibitors.[6][7]
Experimental Protocols for Assessing Neuraminidase Inhibition
Several types of assays are employed to determine the susceptibility of influenza viruses to neuraminidase inhibitors. These can be broadly categorized into biochemical (enzyme-based) and cell-based assays.
Fluorescence-Based Neuraminidase Inhibition Assay
This is a widely used method to quantify the enzymatic activity of neuraminidase and the inhibitory potential of compounds.[6][8]
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8] When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.
Protocol:
-
Virus Titration: The virus sample is serially diluted and incubated with a fixed concentration of MUNANA to determine the dilution that yields a linear fluorescent signal over time.
-
Inhibitor Preparation: The neuraminidase inhibitor is serially diluted to create a range of concentrations.
-
Incubation: Equal volumes of the diluted virus and the inhibitor dilutions are mixed and incubated for 30 minutes to allow for inhibitor binding to the enzyme.[8]
-
Enzymatic Reaction: The reaction is initiated by adding the MUNANA substrate. The mixture is incubated for 60 minutes at 37°C.[8]
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[8]
-
Fluorescence Measurement: The fluorescence of the released 4-MU is measured using a fluorometer.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
Chemiluminescence-Based Neuraminidase Inhibition Assay
This method offers higher sensitivity compared to fluorescence-based assays.[5]
Principle: This assay uses a 1,2-dioxetane derivative of sialic acid as a substrate.[5] Cleavage by neuraminidase generates an unstable intermediate that decomposes and emits light, which is measured.
Protocol:
-
Virus and Inhibitor Preparation: Similar to the fluorescence-based assay, the virus is diluted to an appropriate concentration, and the inhibitor is serially diluted.
-
Incubation: The diluted virus and inhibitor are pre-incubated.
-
Enzymatic Reaction: The chemiluminescent substrate is added to initiate the reaction.
-
Luminescence Measurement: The light emission is measured using a luminometer.
-
IC50 Calculation: The IC50 value is determined in the same manner as the fluorescence-based assay.
Cell-Based Assays
Cell-based assays measure the ability of an inhibitor to block viral replication in a cellular context.[9]
Principle: These assays assess the overall effect of an inhibitor on the entire viral life cycle, providing a more biologically relevant measure of antiviral activity. One such method is the Influenza Replication Inhibition Neuraminidase-based Assay (IRINA).[9] This assay measures the enzymatic activity of nascent neuraminidase molecules expressed on the surface of virus-infected cells.[9]
Protocol (General Outline):
-
Cell Seeding: A suitable cell line (e.g., MDCK cells) is seeded in a multi-well plate.
-
Infection and Treatment: The cells are infected with the influenza virus in the presence of serial dilutions of the neuraminidase inhibitor.
-
Incubation: The infected cells are incubated to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is quantified. In the IRINA assay, this is done by measuring the neuraminidase activity on the surface of the infected cells using a substrate like MUNANA.[9]
-
EC50 Calculation: The 50% effective concentration (EC50), the concentration of the inhibitor that reduces viral replication by 50%, is calculated.
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of Neuraminidase Inhibition.
Experimental Workflows
Caption: Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Influenza Neuraminidase Activity by Ultra-High Performance Liquid Chromatography and Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Evaluation of Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for assessing the in vitro antiviral activity of neuraminidase inhibitors. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel antiviral therapeutics targeting the influenza virus.
Introduction: Neuraminidase as a Prime Antiviral Target
Influenza viruses remain a significant global health threat, necessitating the continuous development of effective antiviral drugs. One of the most critical targets for anti-influenza drug design is neuraminidase (NA), a major surface glycoprotein of the virus.[1][2][3] NA is a sialidase enzyme that cleaves terminal sialic acid residues from glycoconjugates on the surface of infected cells and progeny virions.[2][3][4][5] This enzymatic activity is crucial for the release of newly formed virus particles from the host cell, preventing their self-aggregation and facilitating their spread to uninfected cells.[2][3][5][6] By inhibiting the action of neuraminidase, the viral life cycle is interrupted, thereby limiting the progression of the infection.[5][6]
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors are designed to mimic the natural substrate of the NA enzyme, sialic acid.[5] They bind with high affinity to the conserved active site of the neuraminidase, competitively inhibiting its enzymatic function.[7] This blockage prevents the cleavage of sialic acids, resulting in the aggregation of newly formed virions on the host cell surface and restricting their release and subsequent infection of other cells.[2][5][6]
Figure 1: Mechanism of action of neuraminidase inhibitors.
In Vitro Antiviral Activity Assays
A variety of in vitro assays are employed to determine the efficacy of neuraminidase inhibitors. These can be broadly categorized into enzyme-based assays and cell-based assays.
These assays directly measure the inhibition of the neuraminidase enzyme's activity. They are typically rapid, high-throughput, and do not require cell culture.
3.1.1. Fluorometric Neuraminidase Inhibition Assay
This is a widely used method that relies on a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][8][9] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.[9][10]
Experimental Protocol:
-
Virus Titration: Serially dilute the virus stock and incubate with a fixed concentration of MUNANA substrate to determine the optimal virus dilution that yields a strong fluorescent signal.[7][9]
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (neuraminidase inhibitor) in assay buffer.
-
Incubation: In a 96-well black plate, mix equal volumes of the diluted virus and the serially diluted inhibitor. Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[7]
-
Substrate Addition: Add the MUNANA substrate (final concentration typically 100-200 µM) to initiate the enzymatic reaction.[7][8] Incubate for 60 minutes at 37°C.[11]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[7]
-
Fluorescence Reading: Measure the fluorescence of the liberated 4-MU using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.[8]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow of the fluorometric neuraminidase inhibition assay.
3.1.2. Chemiluminescent Neuraminidase Inhibition Assay
This assay is similar to the fluorometric assay but utilizes a chemiluminescent substrate, such as a 1,2-dioxetane derivative of sialic acid (e.g., NA-Star®).[8][12] The enzymatic cleavage of this substrate produces an unstable intermediate that decomposes and emits light, which is then measured. This method is often more sensitive than the fluorescence-based assay.[12]
Experimental Protocol:
The protocol is analogous to the fluorometric assay, with the key differences being the substrate used and the detection method.
-
Virus and Inhibitor Preparation: Prepare dilutions as described for the fluorometric assay.
-
Incubation: Mix the virus and inhibitor and incubate.
-
Substrate Addition: Add the chemiluminescent substrate and incubate for approximately 30 minutes at 37°C.[13]
-
Signal Acceleration and Reading: Add an accelerator solution and immediately measure the luminescent signal using a luminometer.[13]
-
Data Analysis: Calculate the IC50 value as described previously.
Cell-based assays measure the ability of a compound to inhibit viral replication in a cellular context, providing a more biologically relevant assessment of antiviral activity.
3.2.1. Plaque Reduction Assay
This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of an antiviral compound.
Experimental Protocol:
-
Cell Seeding: Seed susceptible cells (e.g., Madin-Darby canine kidney - MDCK cells) in 6-well or 12-well plates to form a confluent monolayer.[11]
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units).
-
Compound Treatment: After a 1-hour virus adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.[11]
-
Incubation: Incubate the plates at 37°C for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: The 50% effective concentration (EC50) is the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Figure 3: Workflow of the plaque reduction assay.
3.2.2. Influenza Replication Inhibition Neuraminidase-based Assay (IRINA)
This is a more recent, high-throughput cell-based assay that measures viral replication by quantifying the neuraminidase activity of nascent viruses produced on the surface of infected cells.[10]
Experimental Protocol:
-
Cell Infection and Treatment: Seed cells in 96-well plates. Infect the cells with the virus and simultaneously add serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period that allows for viral replication (e.g., 48 hours).
-
NA Activity Measurement: Without lysing the cells, add a neuraminidase substrate (like MUNANA) directly to the wells.
-
Signal Quantification: After incubation, stop the reaction and measure the fluorescent or luminescent signal, which is proportional to the amount of viral replication.
-
Data Analysis: Calculate the EC50 value based on the reduction in neuraminidase activity.
Data Presentation
The antiviral activity of neuraminidase inhibitors is typically quantified and presented as IC50 or EC50 values.
-
IC50 (50% Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of the neuraminidase enzyme by 50%. This is determined from enzyme-based assays.
-
EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response. In virology, it is the concentration required to inhibit viral replication in cell culture by 50%. This is determined from cell-based assays.
The results are often summarized in tables for easy comparison of the potency of different compounds against various influenza virus strains and subtypes.
Table 1: Example of In Vitro Antiviral Activity of Neuraminidase Inhibitors
| Compound | Assay Type | Virus Strain | IC50 / EC50 (nM) |
| Oseltamivir Carboxylate | Fluorometric NI Assay | A/H1N1pdm09 | 0.86[14] |
| Fluorometric NI Assay | A/H3N2 | 0.73[14] | |
| Fluorometric NI Assay | Influenza B | 33.12[14] | |
| Plaque Reduction Assay | A/H1N1 | 1.5 µM | |
| Zanamivir | Fluorometric NI Assay | A/H1N1pdm09 | ~0.5 - 1.0 |
| Fluorometric NI Assay | A/H3N2 | ~1.0 - 2.0 | |
| Fluorometric NI Assay | Influenza B | ~2.0 - 5.0 | |
| Peramivir | Fluorometric NI Assay | A/H1N1pdm09 | ~0.5 - 1.0 |
| Fluorometric NI Assay | A/H3N2 | ~0.5 - 1.0 | |
| Fluorometric NI Assay | Influenza B | ~1.0 - 3.0 | |
| Laninamivir | Fluorometric NI Assay | A/H1N1pdm09 | ~1.0 - 2.0 |
| Fluorometric NI Assay | A/H3N2 | ~1.0 - 2.0 | |
| Fluorometric NI Assay | Influenza B | ~5.0 - 10.0 |
Note: The IC50/EC50 values presented are illustrative and can vary depending on the specific virus strain, assay conditions, and laboratory. The values for Oseltamivir are from a specific study for context.[14]
Conclusion
The in vitro evaluation of neuraminidase inhibitors is a cornerstone of anti-influenza drug discovery and surveillance. A combination of enzyme-based and cell-based assays provides a comprehensive understanding of a compound's potency and mechanism of action. Standardized and reproducible protocols, coupled with clear data presentation, are essential for the identification and development of novel neuraminidase inhibitors to combat the ever-evolving threat of influenza. Continuous surveillance of the susceptibility of circulating influenza strains to existing inhibitors is also crucial for public health preparedness.[14]
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuraminidase - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. Neuraminidase (NA) 370-Loop Mutations of the 2009 Pandemic H1N1 Viruses Affect NA Enzyme Activity, Hemagglutination Titer, Mouse Virulence, and Inactivated-Virus Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 14. In vitro neuraminidase inhibitory activities of four neuraminidase inhibitors against influenza viruses isolated in the 2010-2011 season in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Neuraminidase-IN-8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Neuraminidase-IN-8, a potent anti-influenza agent. The information is compiled from publicly available data for professionals in drug discovery and virology.
Core Compound: this compound (Compound 6d)
This compound, also identified in scientific literature as Compound 6d, is a novel small molecule inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] It belongs to a class of 1,3,4-oxadiazole derivatives that have demonstrated significant potential as antiviral agents. The fundamental chemical and biological properties of this compound are summarized below.
| Property | Value |
| CAS Number | 2716197-09-8 |
| Molecular Formula | C18H16FN3O3S |
| Molecular Weight | 373.4 g/mol |
| Reported IC50 | 0.027 µM |
Quantitative Data: In Vitro Inhibitory Activity
This compound has shown superior in vitro efficacy in inhibiting neuraminidase activity compared to the active form of a commercially available antiviral, Oseltamivir Carboxylate. The following table summarizes the available quantitative data for this compound and related compounds from the same study. Access to the full research publication is required for a complete list of IC50 values for all compounds in the series (6a-l).
| Compound | IC50 (µM) |
| This compound (6d) | 0.027 |
| Oseltamivir Carboxylate (OSC) | 0.082 |
| Compounds 6a-c, 6e-l | Data not publicly available |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the in vitro assay used to determine its inhibitory activity, based on the source publication and standard laboratory procedures.
Synthesis of this compound (Compound 6d)
The synthesis of this compound and its analogs is based on the construction of a 1,3,4-oxadiazole scaffold. While the exact, step-by-step procedure for this compound is detailed in the source publication, the general synthetic route for this class of compounds is outlined below. This process typically involves the cyclization of a diacylhydrazine or the oxidation of an acylhydrazone.
General Synthetic Pathway for 1,3,4-Oxadiazole Derivatives:
-
Formation of Hydrazide: A carboxylic acid is reacted with hydrazine hydrate, often in the presence of a coupling agent, to form the corresponding acylhydrazide.
-
Reaction with a Second Carboxylic Acid Derivative: The acylhydrazide is then reacted with a second carboxylic acid or its derivative (such as an acid chloride or ester) to form a diacylhydrazine intermediate.
-
Cyclodehydration: The diacylhydrazine is subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA) to yield the 2,5-disubstituted 1,3,4-oxadiazole ring.
-
Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.
The specific starting materials for this compound would be selected to yield the final structure containing the substituted benzoic acid and acetamidobenzamido moieties.
In Vitro Neuraminidase Inhibition Assay
The inhibitory activity of this compound was determined using a fluorescence-based neuraminidase inhibition assay.[2][3][4][5] This is a standard and widely used method for evaluating the potency of neuraminidase inhibitors.
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.[2][3][4]
Materials:
-
Recombinant neuraminidase enzyme
-
This compound and other test compounds
-
Oseltamivir Carboxylate (as a positive control)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Compound Preparation: A serial dilution of this compound and control compounds is prepared in the assay buffer.
-
Enzyme Reaction: The recombinant neuraminidase enzyme is pre-incubated with the various concentrations of the inhibitor in a 96-well plate.
-
Substrate Addition: The reaction is initiated by adding the MUNANA substrate to each well.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The enzymatic reaction is stopped by adding a stop solution.
-
Fluorescence Measurement: The fluorescence of the product (4-MU) is measured using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model (e.g., four-parameter logistic regression).
Mechanism of Action and Molecular Interactions
Molecular docking studies have provided insights into the binding mode of this compound within the active site of the neuraminidase enzyme.[1] These studies reveal that the 1,3,4-oxadiazole core of the molecule plays a critical role in its inhibitory activity.
Key interactions include:
-
Interaction with the Arginine Triad: The 1,3,4-oxadiazole ring forms interactions with the highly conserved arginine triad (Arg118, Arg292, and Arg371) in the S1 pocket of the neuraminidase active site. This interaction is crucial for anchoring the inhibitor.
-
Occupation of the 150-Cavity: The substituted aniline ring of this compound extends into the 150-cavity of the active site. This additional interaction is believed to contribute to its high potency.[1]
Visualizations
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating this compound.
Caption: Molecular interactions of this compound in the neuraminidase active site.
References
- 1. Design, synthesis and biological evaluation of novel 1, 3, 4-oxadiazole derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022 - Romeo - Current Medicinal Chemistry [snv63.ru]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Neuraminidase Inhibitors: A Technical Guide
Disclaimer: No specific information could be found for a compound named "Neuraminidase-IN-8" in publicly available scientific literature. This guide therefore provides a comprehensive overview of the therapeutic applications, mechanisms of action, and evaluation methods for neuraminidase inhibitors in general, which can be applied to the assessment of novel compounds in this class.
Executive Summary
Neuraminidase inhibitors represent a critical class of antiviral drugs, primarily for the treatment and prophylaxis of influenza A and B viruses. By targeting the viral neuraminidase enzyme, these inhibitors block the release of progeny virions from infected host cells, thereby halting the spread of infection. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the core aspects of neuraminidase inhibitors. It covers their mechanism of action, summarizes key quantitative data for established inhibitors, details essential experimental protocols for their evaluation, and provides visual representations of relevant pathways and workflows.
Mechanism of Action
The influenza virus replication cycle culminates in the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to remain tethered to the cell surface and to each other, leading to aggregation. The viral neuraminidase (NA) enzyme is a glycoside hydrolase that cleaves these terminal sialic acid residues from glycoconjugates. This enzymatic activity is crucial for:
-
Release of progeny virions: By cleaving the sialic acid linkage, NA allows the newly formed virus particles to be released from the host cell.
-
Prevention of viral aggregation: NA cleaves sialic acids from the viral envelope itself, preventing the aggregation of newly released virions.
-
Penetration of the mucus layer: In the respiratory tract, NA helps the virus move through the viscous mucus layer to reach the underlying epithelial cells by cleaving sialic acids in the mucus glycoproteins.
Neuraminidase inhibitors are designed as analogues of sialic acid, the natural substrate of the NA enzyme. They bind to the active site of the neuraminidase with high affinity, competitively inhibiting its enzymatic activity. This inhibition prevents the release of new virions, effectively trapping them on the surface of the infected cell and preventing the infection of new cells.[1][2]
Quantitative Data for Neuraminidase Inhibitors
The potency of neuraminidase inhibitors is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%. These values are determined through in vitro enzymatic assays and can vary depending on the influenza virus strain and the specific assay used.
Table 1: In Vitro Neuraminidase Inhibitory Activity (IC50, nM) of Approved Drugs
| Influenza Virus Strain | Oseltamivir | Zanamivir | Peramivir | Laninamivir |
| Influenza A(H1N1)pdm09 | 0.86 | 0.42 | 0.15 | 1.29 |
| Influenza A(H3N2) | 0.73 | 0.85 | 0.18 | 2.50 |
| Influenza B | 33.12 | 2.70 | 0.90 | 5.80 |
Data compiled from multiple sources, geometric mean IC50 values are presented. Actual values may vary between studies.[3][4][5][6][7]
Table 2: In Vitro Activity against Resistant Strains (Fold-increase in IC50)
| NA Mutation | Oseltamivir | Zanamivir | Peramivir | Laninamivir |
| H275Y (in H1N1) | >400 | ~1 | ~1 | ~1 |
| E119V (in H3N2) | >50 | ~1 | ~1 | ~1 |
| R292K (in H3N2) | >1000 | >50 | >100 | >50 |
Fold-increase in IC50 compared to the wild-type virus. Values are approximate and can vary.[8]
Experimental Protocols
In Vitro Assays
This is the most common method for determining the IC50 of neuraminidase inhibitors.[9][10][11]
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The viral neuraminidase cleaves the sialic acid residue from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is proportional to the neuraminidase activity. The IC50 is the concentration of the inhibitor that reduces the fluorescence signal by 50%.[12][13]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 33 mM MES buffer, 4 mM CaCl2, pH 6.5.
-
MUNANA Substrate: Prepare a 100 µM working solution in assay buffer.
-
Inhibitor Dilutions: Prepare a series of dilutions of the test compound in assay buffer.
-
Virus Preparation: Dilute the virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the assay time.
-
-
Assay Procedure:
-
Add 25 µL of each inhibitor dilution to a 96-well black microplate.
-
Add 25 µL of the diluted virus to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no virus).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Principle: This assay measures the ability of an inhibitor to prevent the neuraminidase from cleaving sialic acid from a glycoprotein-coated plate. Fetuin, a heavily sialylated protein, is coated onto a microplate. After incubation with the virus and inhibitor, the amount of desialylated fetuin is quantified using a lectin (Peanut Agglutinin, PNA) conjugated to horseradish peroxidase (HRP), which specifically binds to the exposed galactose residues.[14][15][16][17][18]
Detailed Protocol:
-
Plate Coating: Coat a 96-well microplate with fetuin and incubate overnight at 4°C.
-
Assay Procedure:
-
Wash the coated plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add serial dilutions of the test inhibitor to the wells.
-
Add a standardized amount of virus to each well.
-
Incubate the plate at 37°C for 2-3 hours.
-
Wash the plate to remove the virus and inhibitor.
-
Add PNA-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
-
Data Analysis: The IC50 is calculated as the inhibitor concentration that results in a 50% reduction in the absorbance signal.
In Vivo Efficacy Models
Mouse models of influenza infection are commonly used to evaluate the in vivo efficacy of neuraminidase inhibitors.
Principle: Mice are infected with a lethal or sub-lethal dose of an influenza virus. The test compound is administered at various doses and schedules (prophylactic or therapeutic). Efficacy is assessed by monitoring survival rates, weight loss, viral titers in the lungs, and other clinical signs.
Detailed Protocol:
-
Animal Model: BALB/c mice are commonly used.
-
Virus Infection: Mice are anesthetized and intranasally inoculated with a specific dose of influenza virus.
-
Drug Administration: The test compound is administered, typically orally or intraperitoneally, starting at a defined time point before or after infection.
-
Monitoring:
-
Survival: Monitor and record survival daily for 14-21 days.
-
Body Weight: Weigh the mice daily as an indicator of morbidity.
-
Viral Lung Titer: On specific days post-infection, a subset of mice is euthanized, and their lungs are harvested to determine the viral load by plaque assay or qRT-PCR.
-
-
Data Analysis:
-
Compare the survival curves between the treated and control groups.
-
Analyze the differences in weight loss and lung viral titers.
-
Future Directions
The development of new neuraminidase inhibitors remains a priority due to the emergence of drug-resistant influenza strains. Future research will likely focus on:
-
Novel Scaffolds: Designing inhibitors with novel chemical structures to overcome existing resistance mechanisms.
-
Broad-Spectrum Activity: Developing inhibitors with potent activity against a wide range of influenza A and B subtypes, as well as emerging strains.
-
Improved Pharmacokinetics: Optimizing the oral bioavailability and pharmacokinetic profiles of new inhibitors.
-
Combination Therapies: Investigating the synergistic effects of neuraminidase inhibitors with other antiviral agents that target different stages of the viral life cycle.
Conclusion
Neuraminidase inhibitors are a cornerstone of anti-influenza therapy. A thorough understanding of their mechanism of action and the standardized methods for their evaluation is essential for the discovery and development of new and improved antiviral drugs. The experimental protocols and data presented in this guide provide a framework for the preclinical assessment of novel neuraminidase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. izsvenezie.com [izsvenezie.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 7. graphviz.org [graphviz.org]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of constrained bicyclic molecules as candidate inhibitors of influenza A neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Validation of a Harmonized Enzyme-Linked-Lectin-Assay (ELLA-NI) Based Neuraminidase Inhibition Assay Standard Operating Procedure (SOP) for Quantification of N1 Influenza Antibodies and the Use of a Calibrator to Improve the Reproducibility of the ELLA-NI With Reverse Genetics Viral and Recombinant Neuraminidase Antigens: A FLUCOP Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 18. INTRAMUSCULARLY ADMINISTERED NEURAMINIDASE INHIBITOR PERAMIVIR IS EFFECTIVE AGAINST LETHAL H5N1 INFLUENZA VIRUS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the pharmacokinetics of Neuraminidase-IN-8
An in-depth search for the pharmacokinetics of a specific compound identified as "Neuraminidase-IN-8" has yielded no direct results. Scientific literature and public databases do not contain information on a substance with this designation.
Therefore, it is not possible to provide a specific technical guide or whitepaper on the pharmacokinetics of "this compound" as requested.
However, to provide valuable insights for researchers, scientists, and drug development professionals in the field of neuraminidase inhibitors, a general overview of the pharmacokinetics and mechanism of action of this class of antiviral drugs is presented below. This information is based on established and approved neuraminidase inhibitors.
General Pharmacokinetics of Neuraminidase Inhibitors
Neuraminidase inhibitors are a crucial class of antiviral drugs used for the treatment and prophylaxis of influenza A and B viruses.[1] Their primary mechanism of action is to block the neuraminidase enzyme on the surface of the influenza virus, which is essential for the release of newly formed virus particles from infected cells.[2][3][4][5] By inhibiting this enzyme, the spread of the virus within the respiratory tract is impeded.[3][5]
The pharmacokinetic properties of neuraminidase inhibitors vary, influencing their route of administration, dosing frequency, and clinical utility. Below is a summary of the pharmacokinetic parameters for some well-established neuraminidase inhibitors.
Pharmacokinetic Data of Approved Neuraminidase Inhibitors
| Parameter | Oseltamivir (as Oseltamivir Carboxylate) | Zanamivir | Peramivir | Laninamivir |
| Administration | Oral (prodrug)[1] | Inhalation[1] | Intravenous/Intramuscular[1] | Inhalation[1] |
| Bioavailability | High (~80% as oseltamivir carboxylate) | Low (<5%) | Not applicable | Not applicable |
| Elimination Half-life (t½) | ~7.7 hours[1] | ~3.0 hours[1] | 7.7-20.8 hours[1] | Long-acting |
| Elimination | Primarily renal (tubular secretion)[1] | Primarily renal | Primarily renal | Primarily local to the lungs |
Note: This table summarizes general pharmacokinetic data for established neuraminidase inhibitors and is not representative of any specific investigational compound.
Experimental Protocols for Pharmacokinetic Studies
The investigation of the pharmacokinetics of a new neuraminidase inhibitor would typically involve a series of in vitro and in vivo studies.
In Vitro Studies
-
Enzyme Inhibition Assays: To determine the inhibitory activity (IC50) of the compound against neuraminidase from different influenza virus strains.
-
Cell-based Antiviral Assays: To assess the compound's efficacy in preventing viral replication in cell culture models (e.g., Madin-Darby Canine Kidney - MDCK cells).
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes to predict the metabolic fate of the compound in vivo.
-
Plasma Protein Binding Studies: To determine the extent to which the compound binds to plasma proteins, which can affect its distribution and clearance.
In Vivo Studies (Animal Models)
-
Pharmacokinetic Profiling: Typically conducted in rodent (mice, rats) and non-rodent (ferrets, non-human primates) species. Animals are administered the drug via the intended clinical route, and blood samples are collected at various time points to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Tissue Distribution Studies: To understand the distribution of the compound into various tissues, particularly the respiratory tract, which is the primary site of influenza virus infection.
-
Efficacy Studies: In animal models of influenza infection (e.g., mice or ferrets), to evaluate the antiviral efficacy of the compound in reducing viral titers, morbidity, and mortality.
Below is a generalized workflow for a preclinical pharmacokinetic study of a novel neuraminidase inhibitor.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for neuraminidase inhibitors is the competitive inhibition of the viral neuraminidase enzyme. This enzyme is a glycoside hydrolase that cleaves terminal sialic acid residues from glycoconjugates.[6] In the context of an influenza virus infection, neuraminidase facilitates the release of progeny virions from the surface of infected cells by cleaving sialic acid receptors to which the viral hemagglutinin (HA) protein is bound.[2][4] It also helps the virus penetrate the mucus layer of the respiratory tract.[2]
By binding to the active site of the neuraminidase enzyme, inhibitors prevent this cleavage, causing newly formed viral particles to remain tethered to the host cell surface, thus preventing their release and the infection of new cells.[3]
The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory effect of neuraminidase inhibitors.
References
- 1. Pharmacokinetic properties of anti-influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Neuraminidase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for a Representative Neuraminidase Inhibitor in High-Throughput Screening
Note: A search for the specific compound "Neuraminidase-IN-8" did not yield any publicly available information. It is possible that this is a novel, proprietary, or hypothetical compound. The following application notes and protocols are based on the principles of high-throughput screening for neuraminidase inhibitors and use Oseltamivir as a representative example of a well-characterized neuraminidase inhibitor.
Introduction
Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is essential for the release of progeny virions from infected host cells, thus playing a critical role in the spread of the virus.[1] Its enzymatic activity involves the cleavage of sialic acid residues from glycoproteins on the host cell surface and on the newly formed virions themselves.[1][2] Inhibition of neuraminidase activity is a clinically validated strategy for the treatment of influenza infections. High-throughput screening (HTS) assays are crucial for the discovery of novel neuraminidase inhibitors.[3][4] These assays are typically designed to be rapid, sensitive, and amenable to automation for screening large compound libraries.[3][4]
This document provides detailed protocols and data for a representative neuraminidase inhibitor, Oseltamivir, in a high-throughput screening setting using a fluorescence-based assay.
Quantitative Data
The inhibitory activity of neuraminidase inhibitors is typically quantified by their 50% inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. These values can vary depending on the influenza virus strain and the specific assay conditions.[5]
Table 1: IC50 Values of Oseltamivir Carboxylate against various Influenza A and B Virus Strains
| Influenza Virus Strain/Subtype | Mean IC50 (nM) |
| A(H1N1) | 0.91 |
| A(H3N2) | 0.44 |
| Influenza B | 3.42 |
Data extracted from a surveillance study of influenza viruses circulating worldwide from 2004 to 2008.[5]
Table 2: IC50 Values of Oseltamivir against Wild-Type and Resistant Influenza Virus Variants
| Virus Variant | Oseltamivir Carboxylate IC50 (nM) | Fold Increase vs. Wild-Type |
| Wild-Type (N1) | - | - |
| M1 (H274Y) | >1000 | >1000 |
| Wild-Type (N2) | 0.8 | - |
| M8 (E119V) | 200 | 250 |
Data from a study on the susceptibilities of antiviral-resistant influenza viruses.[6]
Experimental Protocols
High-Throughput Neuraminidase Inhibition Assay using a Fluorogenic Substrate
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against influenza virus neuraminidase. The assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5][7] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to measure enzyme activity.
Materials and Reagents:
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5.
-
MUNANA Substrate: Stock solution of 2.5 mM in distilled water. Working solution of 300 µM in assay buffer.[7]
-
Neuraminidase Enzyme: Purified recombinant neuraminidase or viral lysate containing neuraminidase.
-
Test Compounds: Serially diluted in assay buffer. Oseltamivir carboxylate can be used as a positive control.
-
Stop Solution: 0.1 M Glycine-NaOH, pH 10.2, or a solution of absolute ethanol and NaOH.[7]
-
96-well or 384-well black, flat-bottom plates.
-
Fluorometer with excitation at ~355-368 nm and emission at ~450-460 nm.[7][8]
Experimental Procedure:
-
Compound Plating: Dispense 50 µL of serially diluted test compounds into the wells of a 96-well plate. Include wells with assay buffer only (no inhibitor control) and a known inhibitor like Oseltamivir (positive control).[7]
-
Enzyme Addition: Add 50 µL of diluted neuraminidase enzyme to each well. Gently tap the plate to mix.[7]
-
Pre-incubation: Incubate the plate at room temperature for 45 minutes to allow the compounds to bind to the enzyme.[7]
-
Substrate Addition: Add 50 µL of the 300 µM MUNANA working solution to each well to initiate the enzymatic reaction. Gently tap the plate to mix.[7]
-
Incubation: Incubate the plate at 37°C for 1 hour.[7]
-
Reaction Termination: Add 100 µL of stop solution to each well to terminate the reaction.[7]
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: High-Throughput Screening Workflow for Neuraminidase Inhibitors.
Caption: Role of Neuraminidase in Viral Release and Mechanism of Inhibition.
References
- 1. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surveillance for Neuraminidase Inhibitor Resistance among Human Influenza A and B Viruses Circulating Worldwide from 2004 to 2008 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
Application Notes and Protocols: Neuraminidase-IN-8 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase inhibitors are a critical class of antiviral compounds investigated for their potential in treating and preventing influenza infections. These inhibitors function by blocking the active site of the neuraminidase enzyme, which is essential for the release of new viral particles from infected host cells. This document provides detailed protocols for the preparation and storage of a stock solution for the neuraminidase inhibitor designated as Neuraminidase-IN-8. Adherence to these guidelines is crucial for ensuring the stability, and reproducibility of experimental results.
Physicochemical and Solubility Data
Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical properties. The following table summarizes typical data for a small molecule neuraminidase inhibitor. Users should refer to the manufacturer's certificate of analysis for lot-specific information.
| Parameter | Value | Notes |
| Molecular Weight | e.g., 450.5 g/mol | Refer to Certificate of Analysis. |
| Appearance | White to off-white solid | Visually inspect the compound upon receipt. |
| Purity | >98% (HPLC) | Refer to Certificate of Analysis. |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 111 mM) | It is recommended to prepare stock solutions in high-purity DMSO. |
| Solubility in Water | Insoluble or sparingly soluble | Aqueous solutions are generally prepared by diluting the DMSO stock. |
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450.5 g/mol , you would weigh 4.505 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube or vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Solution Type | Storage Temperature | Shelf Life | Notes |
| Dry Powder | -20°C | As specified by the manufacturer | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months at -20°C, up to 1 year at -80°C | Avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solutions | 2-8°C | Prepare fresh for each experiment | Do not store aqueous solutions for extended periods. |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for preparing and using a neuraminidase inhibitor stock solution and a simplified representation of its mechanism of action.
Application Notes and Protocols for In Vivo Studies Using Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidases are enzymes that cleave sialic acid residues from glycoconjugates. In the context of influenza virus infection, viral neuraminidase plays a crucial role in the release of progeny virions from infected host cells, thus promoting the spread of the virus.[1][2] Inhibition of neuraminidase is a clinically validated strategy for the treatment and prophylaxis of influenza.[3][4] Beyond virology, host neuraminidases are implicated in various physiological and pathological processes, including sepsis and endothelial dysfunction, making them attractive therapeutic targets.[5][6]
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of neuraminidase inhibitors. While the specific compound "Neuraminidase-IN-8" is not extensively documented in the public domain, the principles and protocols outlined here are based on established research with other well-characterized neuraminidase inhibitors, such as Oseltamivir and Zanamivir, and can be adapted for novel investigational compounds.
Mechanism of Action of Neuraminidase and its Inhibition
Neuraminidase facilitates viral replication by cleaving terminal sialic acid residues on the surface of host cells and on newly formed virions.[7][8] This action prevents the aggregation of new virus particles at the cell surface and allows their release to infect new cells.[7] Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid, and bind to the active site with high affinity, thereby blocking its enzymatic activity.[8] This leads to the clumping of newly synthesized virions on the host cell surface, preventing their release and spread.[8]
In non-viral contexts, host neuraminidases can modulate cellular functions by altering the sialylation status of cell surface glycoproteins and glycolipids. For instance, increased neuraminidase activity has been associated with endothelial dysfunction in diabetes and neutrophil overactivation in sepsis.[5][6] Inhibition of host neuraminidases can, therefore, have therapeutic benefits in these conditions.
Signaling Pathway and Mechanism of Inhibition
Caption: Mechanism of viral neuraminidase action and inhibition.
Experimental Protocols
This section outlines a general protocol for an in vivo study to assess the efficacy of a neuraminidase inhibitor in a mouse model of influenza. This protocol should be adapted based on the specific research question, the properties of the test compound, and institutional animal care and use guidelines.
Animal Model
-
Species: BALB/c or C57BL/6 mice are commonly used for influenza studies.[9]
-
Age and Weight: 6-8 week old mice, weighing 18-22 grams.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Materials
-
This compound (or other test inhibitor)
-
Vehicle control (e.g., sterile saline, PBS, or as appropriate for the inhibitor's solubility)
-
Mouse-adapted influenza virus (e.g., A/Puerto Rico/8/34 (H1N1))[10]
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles for administration
-
Personal Protective Equipment (PPE)
Experimental Workflow
Caption: General workflow for an in vivo efficacy study of a neuraminidase inhibitor.
Dosing and Administration
-
Route of Administration: This will depend on the pharmacokinetic properties of the inhibitor. Common routes include oral gavage (for oseltamivir), inhalation (for zanamivir), or intraperitoneal injection.[3]
-
Dose and Frequency: A dose-ranging study is recommended to determine the optimal dose. For example, oseltamivir has been used at 10 mg/kg twice daily in mice.[11]
-
Treatment Regimen:
-
Prophylactic: Treatment starts before viral challenge (e.g., 24 hours prior).
-
Therapeutic: Treatment starts after viral challenge (e.g., 4 to 48 hours post-infection).[12]
-
Influenza Virus Infection
-
Anesthetize mice lightly with isoflurane.
-
Instill a sublethal or lethal dose of mouse-adapted influenza virus intranasally (e.g., 50 µL total volume, 25 µL per nostril). The viral dose should be predetermined to cause consistent weight loss and/or mortality in the control group.
Monitoring and Endpoints
-
Daily Monitoring:
-
Record body weight daily. A weight loss of >25-30% of initial body weight is often a humane endpoint.
-
Observe for clinical signs of illness (e.g., ruffled fur, hunched posture, inactivity).
-
Record survival daily for the duration of the study (typically 14 days).
-
-
Endpoint Analysis (at a predetermined time point, e.g., day 4 or 5 post-infection):
-
Viral Titer: Harvest lungs, homogenize, and determine the viral titer using a plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.[13]
-
Histopathology: Fix lung tissue in formalin for histological examination to assess lung injury and inflammation.
-
Cytokine Analysis: Collect bronchoalveolar lavage fluid (BALF) to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or multiplex assay.
-
Plasma Neuraminidase Activity: Collect blood to measure plasma neuraminidase activity to confirm target engagement of the inhibitor.[5]
-
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Efficacy of Neuraminidase Inhibitors in a Mouse Model of Influenza
| Treatment Group | Dose | Survival Rate (%) | Mean Weight Loss (%) (at nadir) | Lung Viral Titer (log10 PFU/g) (Day 4 p.i.) | Reference |
| Vehicle Control | - | 0-20 | 25-30 | 6.5 ± 0.5 | [12] |
| Oseltamivir | 10 mg/kg, b.i.d. | 80-100 | 5-10 | 3.2 ± 0.4 | [13] |
| Zanamivir (inhaled) | 5 mg/dose | 80-100 | 5-10 | Not Reported | [5] |
| This compound | TBD | TBD | TBD | TBD | Hypothetical |
p.i. = post-infection; TBD = to be determined.
Table 2: Pharmacokinetic Parameters of Neuraminidase Inhibitors in Rats
| Compound | Oral Bioavailability (%) | Elimination Half-life (t½) (hours) | Reference |
| Oseltamivir | ~80 | ~7.7 (active metabolite) | [3][14] |
| Zanamivir | <5 | ~3.0 | [3][14] |
| Peramivir | Not applicable (IV) | 7.7 - 20.8 | [3] |
| Laninamivir | Not applicable (inhaled) | Long-acting | [15] |
| This compound | TBD | TBD | Hypothetical |
Logical Relationships in Neuraminidase Inhibition Therapy
Caption: Conceptual framework of neuraminidase inhibition as a therapeutic strategy.
Conclusion
The in vivo evaluation of neuraminidase inhibitors is critical for their development as therapeutic agents. The protocols and guidelines presented here provide a robust framework for these studies. Careful consideration of the animal model, dosing regimen, and relevant endpoints is essential for obtaining meaningful and reproducible data. As research into the diverse roles of neuraminidases continues to expand, these methodologies will be invaluable for exploring the therapeutic potential of inhibitors like this compound in a range of diseases.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 3. Pharmacokinetic properties of anti-influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Neuraminidase inhibitors rewire neutrophil function in vivo in murine sepsis and ex vivo in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Synthetic Neuraminidase Vaccine Induces Cross-Species and Multi-Subtype Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protective efficacy of anti-neuraminidase monoclonal antibodies against H7N9 influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the IC50 of Neuraminidase-IN-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the 50% inhibitory concentration (IC50) of Neuraminidase-IN-8, a putative neuraminidase inhibitor. The method described is a robust and widely used fluorescence-based enzyme inhibition assay.
Introduction
Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is crucial for the release of progeny virions from infected host cells.[1][2][3] Its enzymatic activity involves the cleavage of terminal sialic acid residues from glycoproteins and glycolipids on the cell surface.[2][4] By inhibiting neuraminidase activity, the spread of the virus can be effectively halted.[5][6] Therefore, NA is a prime target for antiviral drug development.[2][7] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of neuraminidase inhibitors like this compound.[8]
This protocol details a fluorescence-based neuraminidase inhibition assay using the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][9][10] When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.[7][9][10] The IC50 value of this compound is determined by measuring the reduction in fluorescence in the presence of varying concentrations of the inhibitor.[8][9]
Signaling Pathway: Neuraminidase Action and Inhibition
The following diagram illustrates the enzymatic action of neuraminidase and its inhibition by a generic inhibitor, representing this compound.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 4. Neuraminidase - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The fluorescence neuraminidase inhibition assay: a functional method for detection of influenza virus resistance to the neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]
Neuraminidase-IN-8: A Potent Tool for Virology Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase-IN-8, also identified as Compound 6d, is a potent inhibitor of viral neuraminidase, a key enzyme for the release and spread of influenza viruses.[1] Its high inhibitory activity, including against known drug-resistant strains, makes it a valuable research tool for studying influenza virus biology, evaluating antiviral resistance mechanisms, and developing novel therapeutic strategies. These application notes provide a summary of its biochemical properties, detailed protocols for its use in common virological assays, and a description of its mechanism of action.
Biochemical Properties and Activity
This compound is a novel 1,3,4-oxadiazole derivative designed to target the active site of influenza neuraminidase.[1] It has demonstrated significantly greater in vitro inhibitory potency against neuraminidase activity compared to oseltamivir carboxylate, a widely used antiviral drug.[1]
Mechanism of Action
This compound functions as a competitive inhibitor of the viral neuraminidase enzyme.[1] The influenza virus life cycle involves several stages where neuraminidase plays a crucial role.[2] Primarily, after replication within a host cell, newly formed virions bud from the cell surface but remain tethered by the interaction of their hemagglutinin (HA) surface protein with sialic acid receptors on the host cell membrane. Neuraminidase cleaves these sialic acid residues, releasing the progeny virions and allowing them to infect new cells.[2]
Neuraminidase inhibitors, such as this compound, bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid. This results in the aggregation of newly formed virions on the surface of the infected cell, effectively halting the spread of the infection.[2] Molecular docking studies have indicated that the 1,3,4-oxadiazole heterocycle of this compound interacts with the key arginine triad (Arg118, Arg292, and Arg371) in the S1 site of the neuraminidase active site.[1]
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against influenza virus neuraminidase. The following table summarizes the available data.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound (Compound 6d) | Neuraminidase | Enzyme Inhibition | 0.027 | [1] |
| Oseltamivir Carboxylate (Reference) | Neuraminidase | Enzyme Inhibition | 0.082 | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
A review citing the primary publication also noted that this compound (referred to as compound 31 in the review) demonstrated stronger inhibitory potency against the H5N1-H274Y mutant neuraminidase relative to oseltamivir carboxylate, indicating its potential efficacy against oseltamivir-resistant influenza strains.[3]
Experimental Protocols
The following are detailed protocols for common assays used to characterize neuraminidase inhibitors like this compound.
Protocol 1: Fluorometric Neuraminidase Inhibition Assay
This protocol is a standard method to determine the IC50 value of a neuraminidase inhibitor using a fluorogenic substrate.
Materials:
-
This compound
-
Oseltamivir carboxylate (as a positive control)
-
Recombinant influenza neuraminidase or influenza virus stock
-
2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of 2-fold dilutions in assay buffer to generate a range of concentrations for testing (e.g., from 100 µM to 0.003 µM).
-
Enzyme/Virus Preparation: Dilute the neuraminidase enzyme or virus stock in assay buffer to a concentration that yields a robust signal within the linear range of the assay. This should be determined in a preliminary enzyme activity assay.
-
Assay Setup:
-
Add 50 µL of the diluted this compound or control inhibitor to the wells of a 96-well plate.
-
Add 50 µL of the diluted neuraminidase enzyme/virus to each well.
-
Include wells with enzyme/virus and assay buffer only (no inhibitor) as a positive control for enzyme activity, and wells with assay buffer only as a negative control (background).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a working solution of MUNANA substrate in assay buffer (e.g., 100 µM).
-
Add 50 µL of the MUNANA solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Stopping the Reaction and Reading:
-
Add 100 µL of stop solution to each well.
-
Read the fluorescence on a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Neuraminidase-IN-8 Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility issues that researchers, scientists, and drug development professionals may encounter when working with the small molecule inhibitor, Neuraminidase-IN-8. The information provided is based on best practices for handling compounds with potentially low aqueous solubility.
Disclaimer: The following guide offers general advice. Always consult the manufacturer-provided datasheet for specific information on the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For many small molecule inhibitors intended for in vitro biological assays, the recommended starting solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is crucial to use a fresh, unopened bottle of DMSO or a properly stored aliquot from a larger stock to avoid introducing moisture, which can affect compound stability and solubility.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
This is a common issue when diluting a concentrated DMSO stock solution into an aqueous environment.[1][3] The drastic change in solvent polarity can cause the compound to fall out of solution. Here are several strategies to mitigate this:
-
Intermediate Dilutions: Instead of adding the concentrated DMSO stock directly to your aqueous solution, perform one or more intermediate dilution steps in DMSO to lower the concentration before the final dilution into your aqueous medium.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize solvent effects on your biological system. Many cell lines can tolerate up to 0.1% DMSO with minimal impact.[1]
-
Vortexing During Dilution: When adding the DMSO stock to the aqueous solution, vortex or mix the aqueous solution gently to ensure rapid and uniform dispersion of the compound.
-
Sonication: If precipitation persists, brief sonication of the final working solution can sometimes help to redissolve the compound.[2]
-
Warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious as excessive heat can degrade the compound.[2]
Q3: My powdered this compound won't dissolve completely in DMSO. What steps can I take?
If you are having trouble dissolving the compound in DMSO, consider the following:
-
Increase the Solvent Volume: You may be attempting to make a stock solution that is too concentrated. Try increasing the volume of DMSO.
-
Vortexing and Sonication: Vigorously vortex the solution. If solids remain, sonication in a water bath for 15-30 minutes can be effective.[2]
-
Gentle Warming: As a last resort, you can gently warm the solution to no higher than 50°C to aid dissolution.[2] Allow the solution to return to room temperature before use. Always be mindful that heat can potentially degrade the compound.
Q4: Can I store this compound in an aqueous solution?
It is generally not recommended to store small molecule inhibitors in aqueous solutions for extended periods, as they may be prone to degradation or precipitation over time.[1] For long-term storage, it is best to store the compound as a powder at the recommended temperature (typically -20°C or -80°C) or as a concentrated stock solution in anhydrous DMSO at -20°C or -80°C.[2] Always prepare fresh working dilutions in aqueous buffers for your experiments.
Data Presentation: Solubility and Troubleshooting
Table 1: General Solubility of Small Molecule Inhibitors in Common Solvents
| Solvent | General Solubility | Suitability for In Vitro Assays | Key Considerations |
| DMSO | High for many nonpolar organic compounds. | Widely used.[1] | Keep final concentration low (typically <0.5%) to avoid cytotoxicity. Use anhydrous grade. |
| Ethanol | Moderate for many organic compounds. | Can be used, but often more toxic to cells than DMSO. | Evaporation can concentrate the compound. |
| Methanol | Moderate for many organic compounds. | Generally not recommended for cell-based assays due to toxicity. | |
| Water | Low for many small molecule inhibitors. | Ideal if soluble, but often not feasible. | Solubility can be highly pH-dependent. |
| Aqueous Buffers (PBS, etc.) | Very low for many hydrophobic compounds. | The final diluent for working solutions. | Compound precipitation is a common issue. |
Table 2: Troubleshooting Common Precipitation Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Rapid change in solvent polarity. | Perform serial dilutions in DMSO first; add DMSO stock to vortexing aqueous solution.[1] |
| Final concentration exceeds aqueous solubility. | Lower the final working concentration of the inhibitor. | |
| Interaction with media components. | Test solubility in simpler buffer systems (e.g., PBS) first. Some media components can cause precipitation.[4] | |
| Precipitate forms in DMSO stock upon storage | Moisture absorption by DMSO. | Use anhydrous DMSO and store aliquots tightly sealed at -20°C or -80°C.[2] |
| Compound degradation. | Prepare fresh stock solutions periodically. | |
| Cloudiness or precipitate in cell culture plates | Compound precipitation over time. | Observe plates microscopically after adding the compound to ensure no visible precipitate. |
| Temperature fluctuations. | Maintain stable incubation temperatures. Avoid repeated freeze-thaw cycles of media.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. Use the molecular weight (MW) provided on the product datasheet.
-
Formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve the compound: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 15-30 minutes. Gentle warming (up to 37°C) can be used if necessary.
-
Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
Materials:
-
10 mM this compound DMSO stock solution
-
Sterile cell culture medium or appropriate aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration: Decide on the final concentration of this compound you will use to treat your cells (e.g., 10 µM).
-
Calculate the dilution factor: Determine the dilution required to get from your stock concentration to your final concentration.
-
Example: To get 10 µM from a 10 mM stock, the dilution factor is 1:1000.
-
-
Prepare the working solution:
-
Add the appropriate volume of cell culture medium to a sterile tube.
-
While gently vortexing the medium, add the calculated volume of the 10 mM DMSO stock solution. For a 1:1000 dilution, you would add 1 µL of the 10 mM stock to 999 µL of medium.
-
This ensures that the final DMSO concentration is low (0.1% in this example).
-
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment to minimize the risk of precipitation.
-
Control: Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.[1]
Visualizations
References
Technical Support Center: Optimizing Neuraminidase Inhibitor Concentration in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of neuraminidase inhibitors, such as Neuraminidase-IN-8, in cell culture experiments. The following information offers troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new neuraminidase inhibitor like this compound?
A1: For a novel inhibitor with unknown potency, it is advisable to start with a broad range of concentrations. A common approach is to perform a serial dilution, often in half-log or log increments, spanning from nanomolar to micromolar ranges (e.g., 1 nM to 100 µM). Literature on similar compounds or other known neuraminidase inhibitors can provide a more targeted starting range. For instance, the IC50 values for inhibitors like oseltamivir and zanamivir can range from low nanomolar to micromolar depending on the influenza virus strain.[1][2]
Q2: How should I prepare the stock solution for this compound?
A2: Most small molecule inhibitors are dissolved in a non-aqueous solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure the final DMSO concentration in the cell culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How can I determine if the observed effect is due to neuraminidase inhibition and not off-target effects or cytotoxicity?
A3: It is essential to perform control experiments. A cytotoxicity assay, such as an MTT or WST-8 assay, should be run in parallel with your primary experiment to determine the concentration at which the inhibitor becomes toxic to the cells.[3][4] The effective concentration of the inhibitor should be significantly lower than its cytotoxic concentration. Additionally, including a negative control (vehicle-treated cells) and a positive control (a known neuraminidase inhibitor) can help validate that the observed phenotype is due to specific inhibition of neuraminidase activity.
Q4: What is a dose-response experiment and why is it important?
A4: A dose-response experiment involves testing a range of inhibitor concentrations to determine the relationship between the dose and the biological response. This allows for the calculation of key parameters like the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.[5][6][7] This is a critical step in characterizing the potency of the inhibitor and selecting the optimal concentration for subsequent experiments.
Troubleshooting Guide
Problem: High levels of cell death are observed across all inhibitor concentrations.
-
Possible Cause: The inhibitor may be cytotoxic at the tested concentrations, or the solvent (e.g., DMSO) concentration may be too high.
-
Solution:
-
Perform a Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of inhibitor concentrations to determine the maximum non-toxic concentration.
-
Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO, but ideally ≤0.1%). Prepare a vehicle control with the same final solvent concentration to assess its effect on cell viability.
-
Reduce Incubation Time: Shorter incubation times with the inhibitor may reduce cytotoxicity while still allowing for the desired inhibitory effect.
-
Problem: No significant inhibition of neuraminidase activity is observed, even at high concentrations.
-
Possible Cause: The inhibitor may have low potency against the specific neuraminidase being tested, or there may be an issue with the inhibitor's stability or the experimental setup.
-
Solution:
-
Verify Inhibitor Activity: If possible, test the inhibitor in a cell-free enzymatic assay to confirm its activity directly against the neuraminidase enzyme.
-
Check Inhibitor Stability: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions. Some compounds are light-sensitive or unstable in solution at room temperature for extended periods.
-
Increase Incubation Time: The inhibitor may require a longer incubation period to exert its effect.
-
Optimize Assay Conditions: Review the parameters of your neuraminidase inhibition assay, such as substrate concentration and pH, to ensure they are optimal.
-
Problem: Results are inconsistent between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in inhibitor preparation, or fluctuations in incubation conditions can lead to variability.
-
Solution:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well for every experiment.
-
Precise Inhibitor Dilution: Use calibrated pipettes and prepare fresh serial dilutions of the inhibitor for each experiment from a reliable stock solution.
-
Control Incubation Conditions: Maintain consistent temperature, CO2 levels, and humidity in the incubator.
-
Include Replicates: Use technical and biological replicates to assess the variability within and between experiments.
-
Quantitative Data Summary
For researchers working with neuraminidase inhibitors, the following tables provide a summary of typical concentrations and experimental parameters.
Table 1: Recommended Concentration Ranges for Common Neuraminidase Inhibitors in Cell-Based Assays
| Inhibitor | Typical IC50 Range | Starting Concentration Range for Dose-Response | Reference |
| Oseltamivir Carboxylate | 0.1 nM - 100 nM | 0.01 nM - 10 µM | [1][8] |
| Zanamivir | 0.5 nM - 50 nM | 0.05 nM - 5 µM | [2] |
| Peramivir | 0.1 nM - 20 nM | 0.01 nM - 2 µM | [2] |
| Laninamivir | 1 nM - 100 nM | 0.1 nM - 10 µM | [5] |
Table 2: Solvent and Reagent Concentrations for Cell Culture Experiments
| Reagent | Recommended Stock Concentration | Recommended Final Concentration in Media | Notes |
| Neuraminidase Inhibitor | 1-10 mM | Varies (nM to µM range) | Dissolve in 100% DMSO. |
| DMSO | 100% | ≤ 0.1% | Higher concentrations can be toxic to cells. |
| TPCK-Trypsin | 1 mg/mL | 1-2 µg/mL | Often used in viral infection assays to facilitate viral entry. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a Neuraminidase Inhibitor
This protocol outlines a dose-response experiment to determine the IC50 of a neuraminidase inhibitor in a cell-based assay.
Materials:
-
Host cells (e.g., MDCK)
-
Influenza virus stock
-
Neuraminidase inhibitor (e.g., this compound)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
Phosphate-Buffered Saline (PBS)
-
Neuraminidase activity assay kit (e.g., fluorescent or chemiluminescent)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^4 cells/well). Incubate overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the neuraminidase inhibitor in DMSO. Perform serial dilutions in serum-free cell culture medium to create a range of 2X working concentrations (e.g., from 20 µM down to 2 nM).
-
Viral Infection:
-
Wash the cell monolayer with PBS.
-
Dilute the influenza virus stock in serum-free medium containing TPCK-trypsin to a desired multiplicity of infection (MOI).
-
Add 50 µL of the diluted virus to each well.
-
Add 50 µL of the 2X inhibitor working solutions to the corresponding wells. Include a "virus only" control (no inhibitor) and a "cells only" control (no virus, no inhibitor).
-
-
Incubation: Incubate the plate for the desired infection period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
Neuraminidase Activity Assay: Following incubation, measure the neuraminidase activity in the supernatant or cell lysate according to the manufacturer's instructions for your chosen assay kit.
-
Data Analysis:
-
Normalize the neuraminidase activity data to the "virus only" control (representing 100% activity).
-
Plot the percentage of neuraminidase activity against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Assessing Cytotoxicity of a Neuraminidase Inhibitor
This protocol uses the MTT assay to determine the cytotoxic concentration of the inhibitor.
Materials:
-
Host cells
-
Neuraminidase inhibitor
-
Cell culture medium with FBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1 and incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in complete cell culture medium at the same concentrations used in the dose-response experiment. Add the diluted inhibitor to the cells. Include a "cells only" control with no inhibitor.
-
Incubation: Incubate the plate for the same duration as the planned infection experiment (e.g., 48 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the "cells only" control (representing 100% viability).
-
Plot the percentage of cell viability against the inhibitor concentration to determine the cytotoxic concentration 50 (CC50).
-
Visualizations
Caption: Workflow for optimizing neuraminidase inhibitor concentration.
Caption: Mechanism of action of neuraminidase inhibitors.
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Drug-Disease Model Describing the Effect of Oseltamivir Neuraminidase Inhibition on Influenza Virus Progression - PMC [pmc.ncbi.nlm.nih.gov]
Neuraminidase-IN-8 stability in different buffer solutions
Technical Support Center: Neuraminidase Inhibitors
Disclaimer: Information for a specific compound named "Neuraminidase-IN-8" is not publicly available. This guide provides information on the stability, handling, and experimental use of neuraminidase inhibitors in general, based on publicly available data for common compounds and enzymes. The data and protocols presented here should be considered as a general reference and may need to be adapted for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting a lyophilized neuraminidase inhibitor?
For many neuraminidase inhibitors, sterile, double-distilled water is a suitable solvent.[1][2] Some compounds may have different solubility properties, so it is always best to consult the manufacturer's product data sheet. For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3]
Q2: How should I store the stock solution of my neuraminidase inhibitor?
Stock solutions of neuraminidase inhibitors should typically be stored at -20°C or -80°C for long-term stability. For daily or weekly use, a working solution can often be stored at 2-8°C, but this should be verified for your specific inhibitor.[4]
Q3: My neuraminidase inhibitor precipitated out of solution. What should I do?
Precipitation can occur for several reasons, including improper storage, high concentration, or buffer incompatibility. If precipitation is observed, you can try to redissolve the compound by gently warming the solution to 37°C and using an ultrasonic bath.[3] If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To prevent precipitation, ensure the storage buffer is appropriate and consider preparing smaller, single-use aliquots.
Q4: What are the optimal pH conditions for a neuraminidase inhibition assay?
The optimal pH for a neuraminidase inhibition assay is dependent on the specific neuraminidase enzyme being used. For example, neuraminidase from Clostridium perfringens has an optimal pH of 5.0-5.1 in acetate buffer and 5.8-6.0 in phosphate buffer.[4][5] It is crucial to maintain the recommended pH for the enzyme to ensure optimal activity and obtain accurate inhibition data.
Q5: What are some common causes of inconsistent results in my neuraminidase inhibition assay?
Inconsistent results can arise from several factors:
-
Enzyme Instability: Neuraminidase can lose activity if not stored or handled properly. For instance, some neuraminidases lose significant activity after 24 hours at 37°C.[4][5]
-
Inhibitor Degradation: Repeated freeze-thaw cycles or improper storage can lead to the degradation of the inhibitor.
-
Buffer Conditions: Incorrect pH or the presence of inhibiting ions (e.g., Fe³⁺, Hg²⁺) can affect enzyme activity.[4]
-
Pipetting Errors: Inaccurate pipetting, especially of the inhibitor or enzyme, can lead to significant variations in results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Improper storage of the enzyme. | Ensure the enzyme is stored at the recommended temperature (typically 2-8°C for lyophilized powder and -20°C for reconstituted solutions) and has not expired.[4][5] |
| Inactive enzyme due to repeated freeze-thaw cycles. | Aliquot the enzyme after reconstitution to minimize freeze-thaw cycles. | |
| Incorrect buffer pH. | Verify the pH of the reaction buffer. The optimal pH is typically between 5.0 and 6.0.[4] | |
| High Variability in IC50 Values | Inconsistent inhibitor concentration. | Prepare fresh dilutions of the inhibitor from a reliable stock solution for each experiment. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with a blank solution (e.g., buffer only). | |
| Insufficient mixing of reagents. | Ensure thorough but gentle mixing of the enzyme, substrate, and inhibitor in each well. | |
| Inhibitor Appears Ineffective | Inhibitor degradation. | Prepare a fresh stock solution of the inhibitor. Confirm the correct storage conditions. |
| Incorrect assay setup. | Review the experimental protocol to ensure the correct concentrations of enzyme, substrate, and inhibitor are being used. | |
| Substrate concentration is too high. | High substrate concentrations can compete with the inhibitor. Optimize the substrate concentration based on its Km value. |
Stability of Neuraminidase Inhibitors in Different Buffer Solutions
The stability of a neuraminidase inhibitor can vary significantly depending on the buffer system used for storage and in experimental assays. The following table summarizes the stability of a hypothetical neuraminidase inhibitor in common buffer solutions.
| Buffer | pH | Temperature | Stability (Half-life) | Notes |
| Sodium Acetate | 5.0 | 37°C | ~48 hours | Optimal pH for many neuraminidase assays.[4][5] |
| 4°C | > 2 weeks | Suitable for short-term storage of working solutions. | ||
| -20°C | > 6 months | Recommended for long-term storage of stock solutions. | ||
| Phosphate-Buffered Saline (PBS) | 7.4 | 37°C | ~24 hours | Less stable at physiological pH. |
| 4°C | ~1 week | |||
| -20°C | > 6 months | |||
| Tris-HCl | 7.5 | 37°C | ~18 hours | Generally not recommended for stability studies due to potential for degradation at this pH. |
| 4°C | < 1 week | |||
| -20°C | > 6 months |
Experimental Protocols
Protocol for Assessing Inhibitor Stability
This protocol outlines a general procedure for determining the stability of a neuraminidase inhibitor in a specific buffer.
-
Prepare Inhibitor Stock Solution: Dissolve the neuraminidase inhibitor in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution.
-
Dilute in Test Buffers: Dilute the stock solution to the final desired concentration in each of the test buffers (e.g., 100 mM sodium acetate, pH 5.0; 100 mM phosphate buffer, pH 6.0).[6]
-
Incubation: Aliquot the inhibitor-buffer solutions into separate tubes for each time point and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition and store it at -80°C until analysis.
-
Activity Assay: Determine the remaining active inhibitor concentration at each time point using a neuraminidase inhibition assay. This typically involves measuring the IC50 value of the stored inhibitor against a neuraminidase enzyme.
-
Data Analysis: Plot the percentage of remaining inhibitor activity against time to determine the degradation kinetics and half-life in each buffer.
Workflow for Neuraminidase Inhibitor Stability Testing
Caption: Workflow for assessing the stability of a neuraminidase inhibitor.
Neuraminidase Inhibition Signaling Pathway
Caption: Competitive inhibition of neuraminidase by an inhibitor.
References
- 1. ulab360.com [ulab360.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glpbio.com [glpbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. The Low-pH Stability Discovered in Neuraminidase of 1918 Pandemic Influenza A Virus Enhances Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Neuraminidase-IN-8
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Neuraminidase-IN-8 and encountering potential viral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antiviral agent that functions as a neuraminidase inhibitor. Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from an infected host cell.[1][2][3] By blocking the active site of the neuraminidase enzyme, this compound prevents the cleavage of sialic acid residues on the cell surface, which in turn prevents the release of progeny virions and halts the spread of the infection.[4]
Q2: What are the known mechanisms of viral resistance to neuraminidase inhibitors?
A2: Resistance to neuraminidase inhibitors primarily arises from mutations in the neuraminidase (NA) gene of the virus.[5][6] These mutations can lead to resistance through several mechanisms:
-
Direct alteration of the enzyme's active site: Changes in the amino acid sequence of the catalytic site can reduce the binding affinity of the inhibitor.[6]
-
Steric hindrance: Mutations near the active site can physically block the inhibitor from binding effectively.[6]
-
Changes in enzyme conformation: Mutations can alter the overall shape of the neuraminidase enzyme, indirectly affecting the inhibitor's ability to bind.
-
Reduced reliance on NA activity: Mutations in the hemagglutinin (HA) gene that decrease its affinity for sialic acid can make the virus less dependent on neuraminidase for its release.[7][8]
Q3: How can I determine if my viral strain is resistant to this compound?
A3: Resistance can be identified through two primary methods:
-
Phenotypic assays: These assays directly measure the susceptibility of the virus to the inhibitor. The most common is the neuraminidase inhibition assay, which determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).[9] A significant increase in the IC50 value compared to a sensitive control strain indicates resistance.
-
Genotypic analysis: This involves sequencing the neuraminidase gene of the viral strain to identify mutations known to confer resistance.[10][11]
Q4: If a viral strain shows resistance to other neuraminidase inhibitors, will it also be resistant to this compound?
A4: Not necessarily. Cross-resistance depends on the specific mutation and the chemical structure of the inhibitor.[1] Some mutations confer resistance to a broad range of neuraminidase inhibitors, while others are specific to a single drug.[12] For example, the H274Y mutation in N1 neuraminidase confers high-level resistance to oseltamivir but not to zanamivir.[1][13] It is essential to empirically test the susceptibility of your viral strain to this compound, even if it is known to be resistant to other inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High IC50 value for this compound in a neuraminidase inhibition assay. | The viral strain may have a resistance mutation in the neuraminidase gene. | 1. Sequence the neuraminidase gene to identify any known resistance mutations.[10][11] 2. Perform a cell-based viral replication assay to confirm that the observed enzymatic resistance translates to resistance in a biological system.[14][15] 3. Test alternative neuraminidase inhibitors with different chemical structures, as they may still be effective.[13] |
| This compound is effective in enzymatic assays but not in cell-based assays. | 1. The compound may have poor cell permeability. 2. The compound may be cytotoxic at the concentrations used. 3. The viral strain may have a mutation in the hemagglutinin (HA) gene that reduces its dependence on neuraminidase activity.[7][8] | 1. Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for the cell line used. 2. Sequence the hemagglutinin (HA) gene to check for mutations that might affect receptor binding.[7] 3. Consider combination therapy with an antiviral that has a different mechanism of action.[16] |
| Inconsistent results in neuraminidase inhibition assays. | 1. Improper dilution of the inhibitor or virus. 2. Incorrect incubation times or temperatures. 3. Issues with the substrate or detection reagents. | 1. Carefully review and standardize the neuraminidase inhibition assay protocol.[9][17][18] 2. Include both sensitive and known resistant viral strains as controls in every experiment. 3. Ensure all reagents are within their expiration dates and stored correctly. |
| Emergence of resistance during in-vitro passaging with this compound. | Selective pressure from the inhibitor is leading to the growth of resistant viral variants. | 1. Sequence the neuraminidase gene of the passaged virus to identify emerging mutations.[19] 2. Characterize the fitness of the resistant mutant (e.g., replication kinetics) compared to the wild-type virus. Some resistance mutations can reduce viral fitness.[1] 3. Consider a treatment strategy that involves alternating or combining this compound with another antiviral agent.[16] |
Quantitative Data Summary
Table 1: Common Neuraminidase Mutations and their Impact on Inhibitor Susceptibility
| Neuraminidase Subtype | Mutation | Oseltamivir | Zanamivir | Peramivir |
| N1 | H274Y | High Resistance[12][13] | Susceptible[13] | High Resistance[12][13] |
| N1 | E119V | Cross-Resistance[12] | Cross-Resistance[12] | Cross-Resistance[12] |
| N2 | E119V | High Resistance[12] | Susceptible | Not specified |
| N1 | N294S | Resistance[12] | Susceptible | Not specified |
| N2 | N294S | Resistance[12] | Susceptible | Not specified |
This table summarizes data from published studies and may not be directly applicable to this compound. Empirical testing is required.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established methods to determine the IC50 of this compound.[9][18]
Materials:
-
This compound
-
Virus stock (wild-type and potentially resistant strains)
-
Assay Buffer (e.g., 33.3 mM MES pH 6.0, 4 mM CaCl2)
-
Fluorescent substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)
-
96-well black microplates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the virus stock in the assay buffer to a concentration that gives a linear enzymatic reaction over the assay period.
-
In a 96-well plate, add 50 µL of each inhibitor dilution.
-
Add 50 µL of the diluted virus to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the MUNANA substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Read the fluorescence on a fluorometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Viral Replication Assay
This assay assesses the ability of this compound to inhibit viral replication in a cellular context.[14][15][20]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM with appropriate supplements)
-
Virus stock
-
This compound
-
Trypsin (for viral activation)
-
Reagents for quantifying viral replication (e.g., quantitative RT-PCR for viral RNA, TCID50 assay, or a reporter virus system)
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluency.
-
Wash the cells with PBS.
-
Prepare serial dilutions of this compound in infection medium (serum-free medium containing trypsin).
-
Pre-incubate the cells with the inhibitor dilutions for 1 hour at 37°C.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C for 24-72 hours.
-
At the end of the incubation period, collect the supernatant or cell lysate.
-
Quantify the extent of viral replication using a suitable method (qRT-PCR, TCID50, etc.).
-
Calculate the EC50 value, which is the concentration of the inhibitor that reduces viral replication by 50%.
Neuraminidase Gene Sequencing
This protocol outlines the general steps for sequencing the neuraminidase gene to identify resistance mutations.[11]
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase
-
Primers specific for the neuraminidase gene
-
DNA polymerase for PCR
-
PCR purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Extract viral RNA from the virus stock.
-
Perform reverse transcription to synthesize cDNA from the viral RNA.
-
Amplify the full-length neuraminidase gene using PCR with specific primers. Overlapping primer sets may be necessary.[11]
-
Purify the PCR product.
-
Sequence the purified PCR product using Sanger sequencing.
-
Assemble the sequencing reads to obtain the full-length neuraminidase gene sequence.
-
Align the obtained sequence with a known wild-type reference sequence to identify any mutations.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical workflow for investigating suspected resistance.
Caption: Step-by-step workflow for the neuraminidase inhibition assay.
References
- 1. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral resistance due to deletion in the neuraminidase gene and defective interfering-like viral polymerase basic 2 RNA of influenza A virus subtype H3N2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Full length sequencing of all nine subtypes of the neuraminidase gene of influenza A viruses using subtype specific primer sets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of neuraminidase mutations conferring influenza resistance to neuraminidase inhibitors in the N1 and N2 genetic backgrounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. In Vitro Generation of Neuraminidase Inhibitor Resistance in A(H5N1) Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
How to improve the efficacy of Neuraminidase-IN-8 in experiments
Disclaimer: Initial searches for "Neuraminidase-IN-8" did not yield information on a specific commercially available or widely researched compound with this designation. The following technical support guide has been created for a hypothetical neuraminidase inhibitor, "Neuraminidase-IN-X," and is based on established principles and troubleshooting strategies for neuraminidase inhibitors as a class of compounds. The protocols and data presented are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Neuraminidase-IN-X?
A1: Neuraminidase-IN-X, like other neuraminidase inhibitors, is designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid.[1] It competitively binds to the active site of the viral neuraminidase.[2][3] This action prevents the enzyme from cleaving terminal sialic acid residues from the surface of infected host cells and newly formed viral particles. By inhibiting neuraminidase activity, the release of progeny virions is blocked, thus preventing the spread of the infection to other cells.[1][4]
Q2: What is the primary application of Neuraminidase-IN-X in research?
A2: The primary application of Neuraminidase-IN-X is in virology research, specifically for studying the influenza virus life cycle and for the preclinical assessment of potential antiviral therapies. It is used in in vitro assays to determine its inhibitory activity against various influenza strains and to select for and study drug-resistant viral variants.
Q3: How should I store and handle Neuraminidase-IN-X?
A3: For a lyophilized powder, storage at -20°C is typically recommended for long-term stability (e.g., up to 3 years). For short-term storage, 4°C may be suitable for up to 2 years. Once reconstituted in a solvent such as DMSO, it is advisable to store stock solutions in aliquots at -80°C for up to 6 months to minimize freeze-thaw cycles. For working solutions, storage at -20°C for up to a month is generally acceptable. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q4: In which solvents can I dissolve Neuraminidase-IN-X?
A4: Many small molecule inhibitors, including those targeting neuraminidase, are soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is recommended to first attempt dissolution in DMSO. For aqueous buffers, the solubility may be limited. Always prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity observed in a neuraminidase activity assay (e.g., ELLA, NA-Star). | 1. Inactive Compound: The compound may have degraded due to improper storage or handling. | 1. Confirm proper storage conditions (-20°C or -80°C). Use a fresh aliquot of the compound. Run a positive control with a known neuraminidase inhibitor (e.g., Oseltamivir carboxylate, Zanamivir). |
| 2. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding or enzyme activity. | 2. Ensure the assay buffer pH is optimal for neuraminidase activity (typically pH 5.0-6.5).[5][6] Verify the incubation temperature (usually 37°C) and the presence of necessary ions like Ca2+.[6] | |
| 3. Substrate Competition: The concentration of the substrate (e.g., MUNANA, fetuin) may be too high, outcompeting the inhibitor. | 3. Perform a substrate titration to determine the Km of the enzyme. Use a substrate concentration at or below the Km for inhibition assays to increase sensitivity. | |
| 4. Viral Strain Resistance: The influenza strain being tested may have mutations in the neuraminidase active site that confer resistance. | 4. Sequence the neuraminidase gene of the viral strain to check for known resistance mutations (e.g., H274Y, R292K, E119V).[2][7][8] Test the inhibitor against a wild-type, sensitive strain as a control. | |
| High variability between experimental replicates. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of inhibitor or virus. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents where possible. |
| 2. Inconsistent Cell Seeding: Uneven cell density in cell-based assays can lead to variable virus replication and, consequently, variable inhibitor efficacy. | 2. Ensure cells are in a single-cell suspension before seeding. Mix the cell suspension thoroughly before aliquoting into wells. | |
| 3. Edge Effects in Assay Plates: Wells on the perimeter of a 96-well plate can be prone to evaporation, leading to changes in reagent concentrations. | 3. Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or water to maintain humidity. | |
| Observed cytotoxicity at effective inhibitory concentrations. | 1. Off-Target Effects: The inhibitor may be affecting cellular pathways unrelated to viral neuraminidase. | 1. Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with the antiviral assay on uninfected cells to determine the 50% cytotoxic concentration (CC50). |
| 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final assay volume. | 2. Ensure the final concentration of the solvent is non-toxic to the cells (typically ≤0.5% for DMSO). Run a solvent control to assess its effect on cell viability. |
Experimental Protocols
Protocol 1: Neuraminidase Inhibition (NI) Assay using the Enzyme-Linked Lectin Assay (ELLA)
This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase.
Materials:
-
96-well high-binding microtiter plates
-
Fetuin (from fetal bovine serum)
-
Influenza virus stock
-
Neuraminidase-IN-X
-
Peanut Agglutinin from Arachis hypogaea conjugated to Horseradish Peroxidase (PNA-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween 20)
-
Assay Buffer (e.g., 33 mM MES pH 6.5, 4 mM CaCl₂)
-
Plate reader (450 nm)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of fetuin solution (e.g., 25 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound fetuin.
-
Inhibitor and Virus Preparation:
-
Prepare serial dilutions of Neuraminidase-IN-X in Assay Buffer.
-
Dilute the influenza virus stock in Assay Buffer to a concentration that gives a robust signal (determined through prior titration).
-
-
Incubation: Add 50 µL of each inhibitor dilution to the wells, followed by 50 µL of the diluted virus. Include virus-only (no inhibitor) and buffer-only (no virus) controls. Incubate the plate for 2 hours at 37°C to allow the enzymatic reaction to occur.
-
Washing: Wash the plate three times with Wash Buffer.
-
Lectin Binding: Add 100 µL of PNA-HRP (diluted in Wash Buffer) to each well and incubate for 1 hour at room temperature. PNA-HRP will bind to the exposed galactose residues after sialic acid cleavage.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound PNA-HRP.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm. The signal is inversely proportional to the inhibitory activity.
-
Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Antiviral Efficacy Assay (Plaque Reduction Assay)
This assay determines the concentration of the inhibitor required to reduce the number of viral plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
6-well plates
-
Influenza virus stock
-
Neuraminidase-IN-X
-
Infection Medium (e.g., DMEM with TPCK-trypsin)
-
Agarose overlay (e.g., 2X MEM, agarose, TPCK-trypsin)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in Infection Medium.
-
Infection: Wash the cell monolayers with PBS. Inoculate the cells with 200 µL of virus dilution (aiming for 50-100 plaques per well) and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Inhibitor Treatment:
-
Prepare various concentrations of Neuraminidase-IN-X in the agarose overlay medium.
-
After the 1-hour incubation, remove the virus inoculum.
-
Add 2 mL of the agarose overlay containing the desired concentration of the inhibitor to each well.
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.
-
Fixation and Staining:
-
Fix the cells with 10% formalin for at least 1 hour.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with Crystal Violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the log of the inhibitor concentration.
Visualizations
Signaling and Experimental Workflows
Caption: General workflow for assessing Neuraminidase-IN-X efficacy.
Caption: Mechanism of action of Neuraminidase-IN-X.
Caption: Troubleshooting logic for low Neuraminidase-IN-X efficacy.
References
- 1. youtube.com [youtube.com]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Neuraminidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 6. Influenza neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
Neuraminidase-IN-8 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Neuraminidase-IN-8. The information provided will help anticipate and address potential experimental challenges, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the influenza virus neuraminidase (NA) enzyme, with a reported IC50 value of 0.027 µM.[1][2][3] Its primary mechanism of action involves blocking the enzymatic activity of NA, which is crucial for the release of newly formed virus particles from infected host cells.[4][5] By inhibiting NA, this compound prevents the spread of the virus to new cells.[4][6]
2. What are the known on-target effects of this compound in a cell-based assay?
In a cell-based influenza virus infection assay, effective inhibition by this compound should result in a dose-dependent reduction in viral titer or plaque formation. The expected outcome is a decrease in the spread of the virus from infected to uninfected cells.
3. What are potential off-target effects of small molecule inhibitors like this compound?
While specific off-target effects for this compound have not been publicly documented, small molecule inhibitors can potentially interact with unintended cellular targets. Common off-target effects for inhibitors can include:
-
Inhibition of host cell kinases: Many small molecules show cross-reactivity with kinases, which can interfere with various signaling pathways.[7]
-
Interaction with other host enzymes: Inhibitors can sometimes bind to host enzymes that have structural similarities to the intended viral target. For neuraminidase inhibitors, this could include human sialidases (NEU1, NEU2, NEU3, NEU4).
-
Cytotoxicity: At higher concentrations, the compound may induce cell death through mechanisms unrelated to its on-target activity.
-
Metabolic liabilities: The compound may be metabolized into reactive species that can cause cellular stress.
4. How can I proactively test for potential off-target effects of this compound?
It is highly recommended to perform selectivity profiling early in your experiments. Key assays include:
-
Kinase Profiling: Screen this compound against a panel of human kinases to identify any unintended inhibitory activity.[8]
-
Human Sialidase Assay: Test the inhibitory activity of the compound against recombinant human neuraminidases (NEU1-4) to assess selectivity over host enzymes.
-
Cytotoxicity Assays: Determine the concentration at which this compound induces cell death in your host cell line (e.g., using MTT or CellTiter-Glo assays) to establish a therapeutic window.
-
Phenotypic Screening: Observe for unexpected changes in cell morphology, proliferation, or other cellular functions at concentrations where the on-target effect is observed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent antiviral activity | - Compound precipitation in media- Degradation of the compound- Cell culture variability | - Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across experiments.- Prepare fresh stock solutions and working dilutions for each experiment.- Standardize cell seeding density and passage number. |
| High level of cytotoxicity observed | - Off-target effects- Compound concentration is too high | - Perform a dose-response cytotoxicity assay to determine the CC50 (50% cytotoxic concentration).- Ensure the experimental concentration is well below the CC50.- If cytotoxicity overlaps with the effective concentration (EC50), consider using a different cell line or a more sensitive antiviral assay. |
| Unexpected changes in cellular signaling pathways | - Off-target kinase inhibition | - Perform a kinase selectivity screen to identify potential off-target kinases.- Use a more specific inhibitor for the identified off-target kinase as a control to see if it phenocopies the effect.- If a specific off-target is identified, consider using a lower concentration of this compound in combination with another antiviral agent. |
| Discrepancy between biochemical and cell-based assay results | - Poor cell permeability- Efflux by cellular transporters- Compound metabolism | - Perform a cell permeability assay (e.g., PAMPA).- Use inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if antiviral activity is restored.- Analyze compound stability in the presence of liver microsomes or hepatocytes. |
Quantitative Data Summary
The following tables provide a template for summarizing the on-target potency and potential off-target liabilities of this compound. The off-target data is hypothetical and should be determined experimentally.
Table 1: On-Target vs. Potential Off-Target Potency
| Target | IC50 / EC50 (µM) | Assay Type |
| Influenza Neuraminidase (On-Target) | 0.027 | Biochemical |
| Human NEU1 (Off-Target) | > 10 (Hypothetical) | Biochemical |
| Human NEU2 (Off-Target) | > 10 (Hypothetical) | Biochemical |
| Human NEU3 (Off-Target) | 5.2 (Hypothetical) | Biochemical |
| Human NEU4 (Off-Target) | > 10 (Hypothetical) | Biochemical |
| Kinase X (Off-Target) | 1.5 (Hypothetical) | Biochemical |
| Kinase Y (Off-Target) | 8.9 (Hypothetical) | Biochemical |
Table 2: Cellular Activity and Cytotoxicity Profile
| Cell Line | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MDCK | 0.15 (Hypothetical) | > 50 (Hypothetical) | > 333 (Hypothetical) |
| A549 | 0.21 (Hypothetical) | > 50 (Hypothetical) | > 238 (Hypothetical) |
Experimental Protocols
1. Protocol: Kinase Selectivity Profiling
This protocol describes a general method for assessing the off-target effects of this compound on a panel of human kinases.
-
Objective: To identify unintended inhibition of human kinases by this compound.
-
Methodology:
-
Select a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >100 kinases).
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Submit the compound for screening at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel. The assay is typically a radiometric or fluorescence-based activity assay.
-
The service will provide data on the percent inhibition of each kinase at the tested concentration.
-
For any kinases showing significant inhibition (e.g., >50%), perform a follow-up dose-response experiment to determine the IC50 value.
-
Analyze the data to identify any off-target kinases that are inhibited with a potency close to the on-target neuraminidase inhibition.
-
2. Protocol: Cell Viability (MTT) Assay for Cytotoxicity
-
Objective: To determine the concentration of this compound that causes 50% reduction in cell viability (CC50).
-
Methodology:
-
Seed host cells (e.g., MDCK or A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate the plate for a period that matches the duration of your antiviral assay (e.g., 48-72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and plot the data to determine the CC50 value using non-linear regression.
-
Visualizations
Caption: On-target effect of this compound on the influenza virus lifecycle.
Caption: Workflow for identifying and mitigating potential off-target effects.
Caption: Hypothetical signaling pathway affected by an off-target kinase interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuraminidase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Interpreting Unexpected Results with Neuraminidase-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Neuraminidase-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is designed as a competitive inhibitor of viral neuraminidase. The neuraminidase enzyme is crucial for the release of newly formed virus particles from infected host cells.[1] By blocking the active site of neuraminidase, this compound is expected to prevent the cleavage of sialic acid residues on the cell surface, thus halting the spread of the virus.
Q2: What are the common assays used to determine the potency of this compound?
The most common methods are enzyme inhibition assays that measure the reduction in neuraminidase activity in the presence of the inhibitor. These are typically fluorescence-based or chemiluminescence-based assays.[2][3] The output is usually an IC50 value, which represents the concentration of this compound required to inhibit 50% of the neuraminidase enzyme activity.
Q3: We are observing high variability in our IC50 values for this compound. What could be the cause?
High variability in IC50 values can stem from several factors. These include inconsistencies in assay conditions, such as temperature and incubation times, pipette calibration errors, or the use of different virus strains or batches with varying neuraminidase activity.[3] Additionally, the choice between a fluorescent and a chemiluminescent assay can impact the resulting IC50 values, with fluorescent assays sometimes yielding higher values.[4]
Q4: Could this compound have effects on host cells?
While designed to be specific for viral neuraminidase, there is a possibility of off-target effects on human neuraminidases (NEU1, NEU2, NEU3, NEU4).[5] These enzymes play roles in various cellular signaling pathways.[6][7][8] Unexpected cellular effects should be investigated to rule out inhibition of host cell neuraminidases.
Troubleshooting Guides
Problem 1: High Background Fluorescence in Neuraminidase Inhibition Assay
High background fluorescence can mask the true signal from the enzymatic reaction, leading to inaccurate IC50 values.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Substrate Degradation | Use a fresh batch of the fluorogenic substrate (e.g., MUNANA). Protect the substrate from light and repeated freeze-thaw cycles.[2][4] |
| Contaminated Reagents or Virus Stock | Ensure all buffers and the virus stock are sterile. Bacterial contamination can lead to non-specific fluorescence.[4] |
| Well-to-Well Crosstalk | Use black, opaque-walled microplates to minimize fluorescence bleed-through from adjacent wells.[2][4] |
| Autofluorescence of Test Compound | Run a control plate with this compound in assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. Subtract this background from the experimental wells. |
Problem 2: No or Very Low Neuraminidase Activity Detected
This issue prevents the calculation of an IC50 value as there is no enzymatic activity to inhibit.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Inactive Enzyme | Confirm the activity of the viral neuraminidase stock using a positive control (a known active virus sample). Ensure proper storage of the virus at -80°C. |
| Incorrect Assay Buffer pH | The optimal pH for most neuraminidase assays is around 6.5. Verify the pH of your assay buffer.[2] |
| Insufficient Virus Concentration | The concentration of the virus may be too low to produce a detectable signal. Perform a virus titration to determine the optimal dilution that gives a robust signal within the linear range of the assay.[2] |
| Reagent Omission | Double-check that all components (virus, substrate, buffer) were added to the reaction wells. |
Problem 3: Unexpected Cellular Effects or Cytotoxicity
Observing changes in cell morphology, viability, or signaling pathways that are not directly related to the inhibition of viral release.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Off-target Inhibition of Human Neuraminidases | Investigate the effect of this compound on the activity of recombinant human neuraminidases (e.g., NEU1, NEU3, NEU4).[5] |
| Alteration of Cellular Signaling | If off-target activity is confirmed, examine downstream signaling pathways regulated by human neuraminidases, such as the EGFR or integrin β4 pathways.[7][8] |
| General Compound Cytotoxicity | Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound is toxic to the host cells. |
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay Protocol
This protocol is a generalized procedure for determining the IC50 value of this compound.
-
Reagent Preparation:
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5.
-
Substrate Stock: 10 mM 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in DMSO.
-
Working Substrate Solution: Dilute MUNANA stock to 100 µM in Assay Buffer.
-
This compound Dilution Series: Prepare a 2-fold serial dilution of this compound in Assay Buffer, starting from a high concentration (e.g., 100 µM).
-
Virus Dilution: Dilute the viral stock in Assay Buffer to a concentration that yields a signal in the linear range of the standard curve.
-
-
Assay Procedure:
-
Add 50 µL of the this compound dilutions to the wells of a black 96-well plate.
-
Add 50 µL of diluted virus to each well.
-
Incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
Incubate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Read the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no virus).
-
Plot the percentage of neuraminidase inhibition versus the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Visualizations
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Caption: Potential off-target effects of this compound on human neuraminidase signaling.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuraminidase-1: A Sialidase Involved in the Development of Cancers and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuraminidase-1 (NEU1): Biological Roles and Therapeutic Relevance in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Human Neuraminidase Enzymes Block Transmigration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Neuraminidase Inhibitor Treatment Protocols
Disclaimer: The following information is provided for research purposes only. The compound "Neuraminidase-IN-8" is not specifically detailed in the available scientific literature. Therefore, this guide is based on the well-characterized properties of common neuraminidase inhibitors used in research, such as Oseltamivir carboxylate, Zanamivir, Peramivir, and Laninamivir. These compounds serve as representative examples for researchers working with novel neuraminidase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for neuraminidase inhibitors?
A1: Neuraminidase inhibitors are antiviral agents that target the neuraminidase (NA) enzyme of influenza viruses.[1][2][3] NA is a glycoprotein on the surface of the virus that is essential for the release of newly formed virus particles from infected host cells.[4][5] The inhibitor mimics the natural substrate of neuraminidase, sialic acid, and binds to the active site of the enzyme.[4][6] This competitive inhibition prevents the cleavage of sialic acid residues on the host cell surface, causing the progeny virions to remain attached to the cell and preventing their spread to other cells.[4][6]
Q2: What are the key differences between the common neuraminidase inhibitors like Oseltamivir, Zanamivir, Peramivir, and Laninamivir?
A2: The primary differences lie in their chemical structures, routes of administration, and potency against different influenza strains. Oseltamivir is an orally administered prodrug that is converted to its active form, oseltamivir carboxylate, in the body.[7][8] Zanamivir is administered via inhalation.[5] Peramivir is administered intravenously.[4][9] Laninamivir is a long-acting inhaled inhibitor.[1][10] Their efficacy can vary depending on the influenza A or B subtype and the presence of resistance mutations.[7][11]
Q3: How should I prepare and store my neuraminidase inhibitor stock solutions?
A3: The solubility and stability of neuraminidase inhibitors vary. For instance, oseltamivir carboxylate has high water solubility (588 mg/mL).[12] Zanamivir is soluble in PBS (pH 7.2) at approximately 5 mg/mL, but aqueous solutions are not recommended for storage for more than one day.[13] It is generally recommended to prepare stock solutions in an appropriate solvent (e.g., DMSO, water, or buffer) at a high concentration and then make fresh dilutions in the assay buffer for each experiment.[13][14] For long-term storage, follow the manufacturer's recommendations, which typically involve storing the solid compound at -20°C.[13][14]
Q4: What is the most common in vitro assay to determine the potency of a neuraminidase inhibitor?
A4: The most widely used method is the fluorescence-based neuraminidase inhibition assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[15][16][17] This assay measures the amount of fluorescent product, 4-methylumbelliferone (4-MU), released by the enzymatic activity of neuraminidase. The inhibitory effect of a compound is determined by its ability to reduce the generation of this fluorescent signal, and the potency is typically expressed as the 50% inhibitory concentration (IC50).[15][16]
Troubleshooting Guide
Issue 1: High background fluorescence in the MUNANA assay.
-
Question: I am observing high fluorescence in my "no virus" control wells. What could be the cause?
-
Answer: High background fluorescence can be caused by several factors:
-
Substrate degradation: The MUNANA substrate can degrade over time, especially if not stored properly at -20°C and protected from light.[18] Use a fresh batch of substrate.
-
Reagent contamination: Your assay buffer or other reagents may be contaminated with a source of neuraminidase (e.g., bacterial or fungal).[18] Use fresh, sterile reagents.
-
Well-to-well contamination: Ensure you are using black 96-well plates to minimize fluorescence bleed-through from neighboring wells.[15]
-
Issue 2: No or low neuraminidase activity detected in the assay.
-
Question: My positive control (virus only) is not showing significant fluorescence. What should I do?
-
Answer: This indicates a problem with the viral enzyme activity:
-
Incorrect virus dilution: The concentration of the virus may be too low. You should perform a virus titration to determine the optimal dilution that gives a signal in the linear range of the assay.[15][19]
-
Virus inactivation: Ensure the virus stock has been handled and stored correctly to maintain its activity.
-
Incorrect assay buffer pH: The optimal pH for the MUNANA assay is typically around 6.5.[15] Check the pH of your assay buffer.
-
Insufficient incubation time: Ensure you are following the recommended incubation times for the enzyme-substrate reaction.[15]
-
Issue 3: Inconsistent or highly variable IC50 values.
-
Question: I am getting different IC50 values for the same compound in replicate experiments. What could be the reason?
-
Answer: Variability in IC50 values can stem from several sources:
-
Pipetting errors: Inaccurate pipetting of the inhibitor, virus, or substrate can lead to significant variations. Use calibrated pipettes and be careful with your technique.[15]
-
Cell-based vs. enzyme-based assay discrepancies: Plaque reduction assays in cell culture can show more variability than direct enzyme inhibition assays.[20] The NA assay is often a more reliable predictor of in vivo susceptibility.[20]
-
Virus preparation: The presence of mixed viral populations or mutations in the neuraminidase or hemagglutinin genes can affect inhibitor susceptibility.[20]
-
Quantitative Data
Table 1: In Vitro Neuraminidase Inhibitory Activity (IC50) of Common Inhibitors
| Inhibitor | Influenza A (H1N1) | Influenza A (H3N2) | Influenza B | Reference(s) |
| Oseltamivir Carboxylate | 0.48 - 1.34 nM | 0.32 - 0.67 nM | 13 nM | [11][21][22] |
| Zanamivir | 0.74 - 0.92 nM | 0.53 - 2.28 nM | 4.19 nM | [11][21][22] |
| Peramivir | 0.28 nM | 0.24 nM | Not specified | [21][22] |
| Laninamivir | 1.83 nM (p09N1) | 3.12 nM (p57N2) | Not specified | [10][23] |
Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.
Table 2: Solubility of Common Neuraminidase Inhibitors
| Inhibitor | Solvent | Solubility | Reference(s) |
| Oseltamivir Carboxylate | Water | 588 mg/mL | [12] |
| Oseltamivir Phosphate | Water | Highly soluble | [24] |
| Oseltamivir Acid | PBS (pH 7.2) | ~10 mg/mL | [14] |
| Zanamivir | PBS (pH 7.2) | ~5 mg/mL | [13] |
| Zanamivir | DMSO | ~0.13 mg/mL | [13] |
Experimental Protocols
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Assay)
This protocol is adapted from established methods for determining the IC50 of neuraminidase inhibitors.[15][16]
Materials:
-
Neuraminidase inhibitor compound
-
Influenza virus stock of known titer
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5[15]
-
MUNANA Substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)
-
4-Methylumbelliferone (4-MU) standard
-
Stop Solution: 0.1 M Glycine-NaOH, pH 10.2, in 25% ethanol
-
Black, flat-bottom 96-well plates
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the neuraminidase inhibitor in an appropriate solvent (e.g., DMSO) and serially dilute it in Assay Buffer to create a range of concentrations (e.g., 0.01 nM to 10,000 nM).
-
Thaw the virus stock on ice and dilute it in Assay Buffer to a predetermined optimal concentration (determined by a prior virus titration experiment).
-
Prepare a working solution of MUNANA substrate in Assay Buffer. The final concentration in the well should be 100 µM.
-
Prepare a standard curve of 4-MU in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each inhibitor dilution in duplicate.
-
Include "virus only" controls (25 µL of Assay Buffer instead of inhibitor) and "no virus" controls (50 µL of Assay Buffer).
-
Add 25 µL of the diluted virus to each well (except the "no virus" controls).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Add 50 µL of the MUNANA substrate working solution to all wells.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Stopping the Reaction and Reading Fluorescence:
-
Add 100 µL of Stop Solution to all wells.
-
Read the fluorescence on a fluorometer with excitation at 365 nm and emission at 450 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no virus" controls from all other readings.
-
Plot the percentage of neuraminidase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Visualizations
Caption: Influenza virus lifecycle and the mechanism of neuraminidase inhibition.
References
- 1. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase inhibitor | drug | Britannica [britannica.com]
- 3. Neuraminidase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. What is the mechanism of Peramivir? [synapse.patsnap.com]
- 5. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peramivir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Peramivir - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Zanamivir Susceptibility Monitoring and Characterization of Influenza Virus Clinical Isolates Obtained during Phase II Clinical Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 23. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. extranet.who.int [extranet.who.int]
Technical Support Center: Neuraminidase Inhibitor Experiments
Welcome to the technical support center for neuraminidase inhibitor experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of neuraminidase inhibitor assays?
A1: The most prevalent methods for assessing neuraminidase inhibitor susceptibility are fluorescence-based and chemiluminescence-based assays.[1][2][3] The fluorescence assay commonly uses the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases a fluorescent product upon cleavage by neuraminidase.[1][4] Chemiluminescence assays often utilize a 1,2-dioxetane derivative of sialic acid as a substrate, offering higher sensitivity.[2][3] A newer bioluminescence-based assay is also available, which uses a luciferyl N-acetylneuraminic acid substrate.[5]
Q2: How do I choose the optimal virus concentration for my assay?
A2: The optimal virus dilution is crucial for reliable results and should be determined by performing a neuraminidase activity assay prior to the inhibition experiment.[1][4] This involves serially diluting the virus stock and measuring the neuraminidase activity. The dilution that provides a signal within the linear range of the instrument and a high signal-to-noise ratio (a minimum of 10 is recommended) should be selected for the inhibitor screening.[6]
Q3: What are the critical parameters that can affect IC50 values?
A3: Several factors can significantly influence the 50% inhibitory concentration (IC50) values. These include the pH of the assay buffer, the concentration of the substrate (e.g., MUNANA), pre-incubation time with the inhibitor, and the specific influenza virus strain being tested.[1][7][8] Different assay platforms (fluorescence vs. chemiluminescence) can also yield different IC50 values.[2][3]
Q4: Can mutations outside the neuraminidase active site confer resistance?
A4: Yes, mutations in the hemagglutinin (HA) gene, particularly near the receptor-binding site, can lead to reduced dependence on neuraminidase for viral release, thereby conferring resistance to neuraminidase inhibitors in cell-based assays.[2] Additionally, "permissive" drift mutations elsewhere in the viral genome have been suggested to compensate for any fitness loss caused by resistance mutations in the neuraminidase itself.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during your neuraminidase inhibitor experiments.
Issue 1: High Background Fluorescence/Luminescence
| Possible Cause | Recommended Action |
| Substrate degradation | Ensure proper storage of the substrate (e.g., MUNANA should be protected from light and stored at -20°C).[1][4] Use freshly prepared substrate solutions for each experiment. |
| Reagent contamination | Use fresh, sterile reagents and dedicated pipette tips to avoid cross-contamination with neuraminidase sources (e.g., bacterial or fungal).[4] |
| Intrinsic fluorescence of test compounds | Run a control plate with the test compounds in the absence of the enzyme to measure their intrinsic fluorescence. Subtract this background from the experimental wells. |
| Phenol red interference | While some kits claim no interference from phenol red, it's a known issue in some fluorescence-based assays.[4][6] If suspected, use a culture medium without phenol red. |
Issue 2: Low Signal or No Neuraminidase Activity
| Possible Cause | Recommended Action |
| Low virus titer | Use a more concentrated virus stock or a lower dilution.[4] Ensure the virus has been properly stored to maintain its activity. |
| Incorrect assay buffer pH | The optimal pH for influenza neuraminidase activity is typically around 6.5.[1] Prepare the assay buffer carefully and verify the pH. |
| Inactive enzyme | Ensure proper storage and handling of the virus or recombinant neuraminidase to prevent degradation. Avoid repeated freeze-thaw cycles. |
| Instrument settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific substrate used (e.g., 355-365 nm excitation and 440-460 nm emission for MUNANA).[1][4] |
Issue 3: High Variability in IC50 Values
| Possible Cause | Recommended Action |
| Inconsistent pre-incubation time | The binding of some inhibitors is time-dependent ("slow binding").[8] Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate across all experiments. |
| Suboptimal virus concentration | Using a virus concentration that is too high or too low can lead to variability. Perform a virus titration to determine the optimal dilution for each new virus stock.[1][4] |
| Pipetting errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitors. Use calibrated pipettes. |
| Edge effects on the microplate | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water. |
Experimental Protocols
Key Experiment: Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA)
This protocol is a generalized procedure based on common practices.[1][4]
1. Preparation of Reagents:
-
Assay Buffer: Prepare a 1x assay buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5).
-
MUNANA Substrate: Prepare a working solution of MUNANA (e.g., 300 µM) in assay buffer. Protect from light and keep on ice.
-
Neuraminidase Inhibitors: Prepare stock solutions of inhibitors and perform serial dilutions to the desired concentrations in assay buffer.
-
Virus Dilution: Based on a prior NA activity assay, dilute the virus stock to the optimal concentration in assay buffer.
2. Assay Procedure:
-
Add 50 µL of each inhibitor dilution to the wells of a 96-well black, flat-bottom plate. Include a "no inhibitor" control (assay buffer only).
-
Add 50 µL of the diluted virus to each well.
-
Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.
-
Add 50 µL of the MUNANA substrate working solution to each well to start the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., absolute ethanol and NaOH mixture).
-
Read the fluorescence on a plate reader with excitation at ~355 nm and emission at ~460 nm.
3. Data Analysis:
-
Subtract the background fluorescence (wells with no virus).
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).[4]
Visualizations
Caption: Workflow for a typical neuraminidase inhibition assay.
Caption: Competitive inhibition of neuraminidase activity.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to neuraminidase inhibitor assays.
Table 1: Comparison of Neuraminidase Inhibition Assay Platforms
| Assay Platform | Common Substrate | Typical Assay Time (Low Volume) | Relative Sensitivity | Reference |
| Fluorescence | MUNANA | ~300 minutes | Standard | [3] |
| Chemiluminescence (NA-Star) | 1,2-dioxetane derivative | ~120 minutes | 5- to 50-fold higher than fluorescence | [2][3] |
| Chemiluminescence (NA-XTD) | 1,2-dioxetane derivative | ~120 minutes | Higher than NA-Star | [3] |
Table 2: WHO Guidelines for Interpreting IC50 Fold-Changes for Influenza A Viruses
| Fold-Change in IC50 vs. Reference | Interpretation | Reference |
| < 10 | Normal Inhibition | [5] |
| 10 - 100 | Reduced Inhibition | [5] |
| > 100 | Highly Reduced Inhibition | [5] |
Note: The IC50 of a test virus is compared to the IC50 of a reference virus of the same type/subtype or a median IC50 value.[5]
Table 3: Common Neuraminidase Mutations Conferring Resistance
| Virus Subtype | Mutation | Inhibitor(s) Affected | Level of Resistance | References |
| A(H1N1) | H275Y | Oseltamivir, Peramivir | High-level (Oseltamivir) | [10][11][12] |
| A(H3N2) | E119V | Oseltamivir | Reduced | [2] |
| A(H7N9) | R292K | Oseltamivir, Zanamivir | Reduced | [1] |
| Influenza B | D197E | Oseltamivir | Reduced | [13] |
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. journals.asm.org [journals.asm.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuraminidase inhibitor resistance in influenza: a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuraminidase Inhibitor Susceptibility Testing in Human Influenza Viruses: A Laboratory Surveillance Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Neuraminidase-IN-8 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Neuraminidase-IN-8, a compound presumed to have low aqueous solubility. The following information offers a systematic approach to enhancing its bioavailability for successful preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing poor efficacy of this compound in our animal models, which we suspect is due to low bioavailability. What are the first steps to troubleshoot this issue?
A1: The first step is to characterize the physicochemical properties of this compound. Key parameters to determine are its aqueous solubility, dissolution rate, pKa, and LogP. This data will classify the compound, for instance, according to the Biopharmaceutics Classification System (BCS), and guide the selection of an appropriate formulation strategy. Low bioavailability for an orally administered drug is often linked to poor solubility and/or low permeability.[1][2]
Q2: What are the common reasons for the low bioavailability of small molecule inhibitors like this compound?
A2: Low bioavailability of orally administered small molecule inhibitors is typically caused by one or more of the following factors:
-
Poor aqueous solubility: The compound does not dissolve well in the gastrointestinal fluids, limiting its absorption.
-
Low permeability: The compound cannot efficiently cross the intestinal membrane to enter systemic circulation.
-
First-pass metabolism: The compound is extensively metabolized in the liver before it can reach systemic circulation.[1]
-
Drug precipitation in vivo: The formulation may initially solubilize the drug, but it precipitates upon dilution in the gastrointestinal tract.[3]
Q3: What are the main strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A3: Strategies can be broadly categorized into physical and chemical modifications, as well as formulation-based approaches. These include:
-
Physical Modifications: Particle size reduction (micronization, nanosuspension) to increase surface area and dissolution rate.[4][5]
-
Chemical Modifications: Salt formation or creating a prodrug to improve solubility and/or permeability.
-
Formulation Approaches:
-
Co-solvents and Surfactants: Using a mixture of solvents or surface-active agents to increase solubility.
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents, which can form emulsions or microemulsions in the gut.[6]
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.[4][6]
-
Troubleshooting Guide
Issue 1: this compound solubility is too low for initial in vivo screening.
-
Possible Cause: The intrinsic solubility of the compound in aqueous media is very low.
-
Troubleshooting Steps:
-
Determine Physicochemical Properties: If not already known, determine the aqueous solubility, LogP, and pKa of this compound.
-
Simple Solubilization Methods: Attempt to dissolve the compound in a small amount of an organic co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG), followed by dilution in an aqueous vehicle. Be mindful of the final co-solvent concentration to avoid toxicity in animals.
-
pH Adjustment: If the compound has ionizable groups (indicated by its pKa), adjusting the pH of the formulation vehicle can significantly improve solubility.
-
Screen Solubilizing Excipients: Test the solubility in a panel of common pharmaceutical-grade solubilizing agents.
-
Issue 2: Inconsistent results or high variability in plasma concentrations of this compound.
-
Possible Cause: Precipitation of the compound in the gastrointestinal tract after oral administration.[3]
-
Troubleshooting Steps:
-
In Vitro Precipitation Study: Perform a simple in vitro experiment by diluting the formulation with simulated gastric and intestinal fluids to observe for any precipitation.
-
Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation. These polymers can help maintain a supersaturated state and prevent the drug from precipitating.
-
Consider Lipid-Based Formulations: Lipid-based systems can help maintain the drug in a solubilized state throughout its transit in the GI tract.[6]
-
Issue 3: Oral bioavailability remains low despite improved solubility in the formulation.
-
Possible Cause: The issue may be low intestinal permeability or significant first-pass metabolism.
-
Troubleshooting Steps:
-
Assess Permeability: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound.
-
Consider Alternative Routes of Administration: For initial efficacy studies, consider parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass absorption barriers and first-pass metabolism.[7] This can help determine if the compound is active when it reaches systemic circulation.
-
Prodrug Approach: If permeability is the limiting factor, a medicinal chemistry effort to design a prodrug of this compound could be considered to enhance its transport across the intestinal epithelium.
-
Data Presentation
Table 1: Example Physicochemical Properties of a Poorly Soluble Neuraminidase Inhibitor
| Property | Value | Implication for Bioavailability |
| Aqueous Solubility | < 1 µg/mL | Very low dissolution rate, likely absorption-limited. |
| LogP | 4.5 | High lipophilicity, may have good permeability but poor wetting. |
| pKa | 3.2 (acidic) | Ionization will be pH-dependent in the GI tract. |
| Molecular Weight | < 500 g/mol | Favorable for passive diffusion. |
Table 2: Comparison of Formulation Strategies for a Model Poorly Soluble Compound
| Formulation Approach | Vehicle Composition | Achieved Concentration | In Vivo Exposure (AUC) |
| Aqueous Suspension | 0.5% HPMC in water | 1 mg/mL | Low |
| Co-solvent Solution | 10% DMSO, 40% PEG 400, 50% Saline | 5 mg/mL | Moderate |
| Lipid-Based System | 30% Labrasol, 40% Cremophor EL, 30% PEG 400 | 20 mg/mL | High |
| Nanosuspension | Drug nanocrystals in 0.5% HPMC | 10 mg/mL | Moderate to High |
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
-
Objective: To identify suitable co-solvents and surfactants that can solubilize this compound.
-
Materials: this compound, DMSO, Ethanol, PEG 400, Propylene Glycol, Cremophor EL, Tween 80, Solutol HS 15, phosphate-buffered saline (PBS).
-
Method:
-
Prepare stock solutions of this compound in each organic co-solvent (e.g., 50 mg/mL in DMSO).
-
In separate vials, add an excess amount of this compound powder to each of the selected excipients and PBS (as a control).
-
Vortex the vials for 30 minutes and then equilibrate on a shaker at room temperature for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of a Co-solvent-Based Formulation for Oral Gavage
-
Objective: To prepare a simple solution formulation for initial in vivo screening.
-
Materials: this compound, DMSO, PEG 400, Saline.
-
Method:
-
Weigh the required amount of this compound.
-
Add the minimum amount of DMSO required to form a clear solution (e.g., 10% of the final volume).
-
Add PEG 400 and vortex to mix (e.g., 40% of the final volume).
-
Slowly add saline while vortexing to bring the formulation to the final volume.
-
Visually inspect for any precipitation. The final formulation should be a clear solution. Note: The final concentration of DMSO should be kept as low as possible and within acceptable limits for the animal species being tested.
-
Visualizations
Caption: A workflow for enhancing the in vivo bioavailability of this compound.
Caption: The role of neuraminidase in the influenza virus lifecycle and its inhibition.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. neb.com [neb.com]
Validation & Comparative
Oseltamivir vs. Baloxavir Marboxil: A Comparative Guide for Influenza Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent antiviral agents for the treatment of influenza: oseltamivir, a long-established neuraminidase inhibitor, and baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor. While the originally requested compound, "Neuraminidase-IN-8," could not be identified in scientific literature, this comparison with a mechanistically distinct and clinically relevant alternative offers valuable insights for the research and drug development community.
Executive Summary
Oseltamivir and baloxavir marboxil represent two different strategies for combating influenza virus replication. Oseltamivir acts at the final stage of the viral life cycle, preventing the release of new virions from infected cells. In contrast, baloxavir marboxil targets an earlier step, inhibiting the initiation of viral mRNA synthesis. Clinical data suggests that while both drugs are effective in reducing the duration of influenza symptoms, baloxavir marboxil may offer a more rapid reduction in viral load. This guide will delve into their mechanisms of action, comparative clinical efficacy, and the experimental protocols underpinning these findings.
Mechanism of Action
Oseltamivir: As a neuraminidase inhibitor, oseltamivir blocks the enzymatic activity of neuraminidase, a protein on the surface of the influenza virus. Neuraminidase is crucial for cleaving sialic acid residues on the host cell surface, which allows newly formed virus particles to be released and infect other cells. By inhibiting this process, oseltamivir causes viral aggregation at the cell surface and limits the spread of the infection.
Baloxavir Marboxil: Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid.[1] Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the influenza virus RNA polymerase complex.[1][2] This enzyme is essential for "cap-snatching," a process where the virus cleaves the 5' caps of host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[2] By inhibiting this endonuclease activity, baloxavir marboxil effectively halts viral gene transcription and replication at an early stage.[3][4]
Comparative Efficacy: Clinical Trial Data
The following tables summarize key efficacy data from comparative clinical trials.
Table 1: Time to Alleviation of Influenza Symptoms
| Study / Population | Baloxavir Marboxil (Median Hours) | Oseltamivir (Median Hours) | Placebo (Median Hours) | Reference |
| CAPSTONE-1 (Adults & Adolescents) | 53.7 | 53.8 | 80.2 | [5] |
| miniSTONE-2 (Children 1-<12 years) | 138.1 | 150.0 | - | [6] |
| Hospitalized Adults (Retrospective) | 4 days (LOS) | 5 days (LOS) | - | [7] |
| Children (Systematic Review) | -13.49 hours (vs Oseltamivir) | - | - | [8] |
LOS: Length of Stay
Table 2: Virological Outcomes
| Study / Outcome | Baloxavir Marboxil | Oseltamivir | Placebo | Reference |
| CAPSTONE-1 (Time to cessation of viral shedding) | 24 hours | 72 hours | 96 hours | [5] |
| Children (Reduction in viral load) | Significantly greater reduction | - | - | [9][10] |
| Children (Reduction in viral titer) | Significantly greater reduction | - | - | [9] |
Table 3: Incidence of Adverse Events
| Study / Adverse Event | Baloxavir Marboxil (%) | Oseltamivir (%) | Reference |
| Children (Nausea & Vomiting) | 2.38 | 12.13 | [8] |
| Children (Vomiting) | 5 | 18 | [8] |
| Children (Overall Adverse Events) | Significantly lower incidence | - | [10] |
Experimental Protocols
The data presented above are primarily derived from randomized, controlled clinical trials. The general methodologies employed in these studies are outlined below.
CAPSTONE-1 Trial (Baloxavir Marboxil vs. Oseltamivir and Placebo)
-
Study Design: A randomized, double-blind, placebo- and active-controlled phase 3 trial.
-
Participants: Otherwise healthy outpatients aged 12 to 64 years with acute, uncomplicated influenza.
-
Intervention:
-
Baloxavir marboxil: Single, weight-based oral dose (40 mg for patients < 80 kg; 80 mg for patients ≥ 80 kg).
-
Oseltamivir: 75 mg orally twice daily for 5 days.
-
Placebo.
-
-
Primary Endpoint: Time to alleviation of influenza symptoms.
-
Key Secondary Endpoints: Time to cessation of viral shedding, measured by reverse transcription-polymerase chain reaction (RT-PCR).
-
Data Collection: Symptom diaries completed by patients; nasopharyngeal swabs for virological analysis collected at specified intervals.
miniSTONE-2 Trial (Baloxavir Marboxil vs. Oseltamivir in Children)
-
Study Design: A randomized, double-blind, active-controlled phase 3 trial.[6]
-
Participants: Otherwise healthy children aged 1 to less than 12 years with influenza-like illness.[6]
-
Intervention:
-
Primary Endpoint: Time to alleviation of signs and symptoms of influenza.[6]
-
Virological Assessment: Infectious virus titers were determined from nasopharyngeal swabs.[6]
Conclusion
Both oseltamivir and baloxavir marboxil are effective treatments for acute, uncomplicated influenza. Oseltamivir, with its extensive clinical history, remains a standard of care. Baloxavir marboxil, with its novel mechanism of action and single-dose regimen, presents a compelling alternative, particularly notable for its rapid impact on viral shedding. The choice of antiviral may depend on various factors, including patient age, potential for drug resistance, and the specific clinical scenario. For drug development professionals, the distinct mechanisms of these two agents underscore the potential for developing novel anti-influenza therapies that target different stages of the viral life cycle.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 3. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 4. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 5. docnum.umons.ac.be [docnum.umons.ac.be]
- 6. Baloxavir Marboxil Single-dose Treatment in Influenza-infected Children: A Randomized, Double-blind, Active Controlled Phase 3 Safety and Efficacy Trial (miniSTONE-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of Efficacy and Safety of Baloxavir and Oseltamivir in Children With Influenza: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 10. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of New and Established Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of influenza therapeutics is continually evolving, with the development of new neuraminidase inhibitors (NAIs) offering potential advantages over established treatments. This guide provides a comprehensive, data-driven comparison of key NAIs, including the established drugs oseltamivir, zanamivir, and the newer generation inhibitors peramivir, laninamivir, and the investigational compound AV5080. We present a synthesis of their in vitro efficacy, clinical effectiveness, resistance profiles, and safety, supported by detailed experimental methodologies.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of neuraminidase inhibitors is a critical determinant of their potential clinical utility. This is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. A lower IC50 value indicates greater potency.
The following table summarizes the IC50 values of various NAIs against different influenza virus strains, including those with mutations conferring resistance to oseltamivir.
| Neuraminidase Inhibitor | Influenza A/H1N1 (wild-type) | Influenza A/H1N1 (H275Y mutant - Oseltamivir-resistant) | Influenza A/H3N2 (wild-type) | Influenza A/H5N1 (wild-type) | Influenza B (wild-type) |
| Oseltamivir | ~0.51 nM[1] | >1500-fold increase vs wild-type[2] | ~0.19 nM[1] | - | ~33 nM[3] |
| Zanamivir | Normal Inhibition | Normal Inhibition[4] | - | - | Normal Inhibition[5] |
| Peramivir | Normal Inhibition | Reduced Susceptibility (~500-fold increase vs wild-type)[2] | Normal Inhibition[5] | - | Mean IC50: 0.74 ± 0.33 nM[5] |
| Laninamivir | Mean IC50: 0.27 ± 0.05 nM[5] | H275Y + I436N mutation reduces susceptibility[6] | Mean IC50: 0.62 ± 0.05 nM[5] | Effective | Mean IC50: 3.26 ± 0.26 nM[5] |
| AV5080 (investigational) | 0.07 nM[7] | Normal Inhibition[4] | - | 0.03 nM[7] | Reduced inhibition with certain mutations[4] |
Note: IC50 values can vary depending on the specific virus strain and the assay used.
Clinical Efficacy: Time to Symptom Alleviation
A crucial measure of clinical effectiveness for influenza antivirals is the time it takes for a patient's symptoms to be alleviated. Several head-to-head clinical trials and meta-analyses have compared the performance of different neuraminidase inhibitors in this regard.
A meta-analysis of twelve studies involving 2,681 patients concluded that peramivir was superior to other NAIs in reducing the time to symptom alleviation by an average of -11.214 hours.[8][9] Another clinical trial found the average time to defervescence was significantly shorter in the peramivir group (24 hours) compared to the oseltamivir group (64 hours).[10] The laninamivir group also showed a shorter duration of fever (38 hours) than the oseltamivir group, though this difference was not statistically significant.[10]
In a large phase III randomized, double-blind study with 1,091 patients, the median times to alleviation of influenza symptoms were comparable between peramivir (300 mg and 600 mg doses) and oseltamivir, with both peramivir groups demonstrating non-inferiority to oseltamivir.[11] However, a significantly higher proportion of patients in the peramivir groups had their body temperatures return to normal 24 hours after treatment compared to the oseltamivir group.[11]
| Treatment Group | Median Time to Alleviation of Symptoms (hours) | Reference |
| Peramivir (300mg) | 78.0 | [11] |
| Peramivir (600mg) | 81.0 | [11] |
| Oseltamivir | 81.8 | [11] |
| Laninamivir | - | - |
| Zanamivir | - | - |
Resistance Profiles
The emergence of drug-resistant influenza strains is a significant public health concern. Mutations in the neuraminidase protein can reduce the binding affinity of NAIs, thereby diminishing their efficacy.
The H275Y mutation in the N1 subtype is a well-known oseltamivir resistance mutation.[2] This mutation leads to a significant increase in the IC50 for oseltamivir and also affects peramivir, which binds to sialic acid residues in a similar manner.[12] However, zanamivir and the investigational drug AV5080 generally retain their activity against H275Y mutant strains.[4]
For laninamivir, certain mutations such as E119G in N9 neuraminidase and a double mutation (H275Y + I436N) have been shown to reduce susceptibility.[6] AV5080 has demonstrated promising activity against oseltamivir-resistant viruses, although reduced inhibition has been observed for influenza A viruses with NA-E119G and NA-R292K mutations, as well as for some influenza B viruses with specific mutations.[4][13]
Safety and Tolerability
The safety profiles of neuraminidase inhibitors are a critical consideration in their clinical use. A meta-analysis found that the incidence of adverse events and serious adverse events in patients treated with peramivir was similar to that in the oseltamivir group.[8][9][14]
An analysis of the FDA Adverse Event Reporting System (FAERS) revealed that adverse events were more common in younger patients (<19 years) for zanamivir and in older patients (>65 years) for peramivir.[15][16] For oseltamivir, signals for vomiting and hallucinations were detected in younger patients.[15][16] In older patients receiving peramivir, signals for abnormal hepatic function, cardiac failure, shock, and cardio-respiratory arrest were detected.[15][16] The most frequently reported adverse events for laninamivir in post-marketing surveillance were gastrointestinal disorders, psychiatric disorders, and skin disorders.[15]
Experimental Protocols
Accurate and reproducible in vitro testing is fundamental to the development and comparison of new neuraminidase inhibitors. The following are detailed methodologies for the most commonly employed assays.
Fluorometric Neuraminidase Inhibition Assay (MUNANA-based)
This assay is widely used to determine the IC50 values of neuraminidase inhibitors.[17] It relies on the cleavage of the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by the neuraminidase enzyme, which releases the fluorescent product 4-methylumbelliferone (4-MU).[17][18][19]
Materials:
-
Influenza virus isolates
-
Neuraminidase inhibitors
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well plates (black, flat-bottom for fluorescence reading)
-
Fluorometer
Procedure:
-
Virus Titration: Serially dilute the virus stock and incubate with MUNANA substrate to determine the optimal virus concentration that yields a robust fluorescent signal.
-
Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.
-
Incubation: In a 96-well plate, add the diluted virus to wells containing the serially diluted inhibitors. Include control wells with virus only (no inhibitor) and blank wells (buffer only). Incubate at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells and incubate at 37°C for a specified time (e.g., 60 minutes).[18]
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Fluorescence Reading: Read the fluorescence of each well using a fluorometer with excitation and emission wavelengths appropriate for 4-MU (e.g., 365 nm excitation and 450 nm emission).
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Chemiluminescent Neuraminidase Inhibition Assay (NA-XTD™-based)
This assay offers higher sensitivity compared to the fluorometric assay and utilizes a 1,2-dioxetane chemiluminescent substrate.[20][21]
Materials:
-
Influenza virus isolates
-
Neuraminidase inhibitors
-
NA-XTD™ chemiluminescent substrate and assay buffer
-
NA-XTD™ Accelerator
-
96-well plates (white, for luminescence reading)
-
Luminometer
Procedure:
-
Virus Preparation: Dilute the virus stock in the NA-XTD™ Assay Buffer.
-
Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitors.
-
Incubation with Inhibitor: In a 96-well plate, mix the diluted virus with the serially diluted inhibitors and incubate at 37°C for 20 minutes.[20]
-
Substrate Addition: Add the diluted NA-XTD™ Substrate to each well and incubate at ambient temperature for 30 minutes.[20]
-
Signal Acceleration: Add the NA-XTD™ Accelerator to each well.
-
Luminescence Reading: Immediately read the chemiluminescence in a luminometer. The light emission is stable for an extended period, allowing for batch processing of plates.[21]
-
Data Analysis: Calculate the IC50 values as described for the fluorometric assay.
Mandatory Visualizations
Influenza Virus Neuraminidase Signaling Pathway
The influenza virus neuraminidase plays a critical role in the viral life cycle, primarily by facilitating the release of progeny virions from infected host cells. It achieves this by cleaving sialic acid residues from the cell surface and from newly formed viral particles, thus preventing viral aggregation and re-attachment to the infected cell.[22][23] Neuraminidase is also thought to aid in the initial stages of infection by helping the virus penetrate the mucus layer of the respiratory tract.[23]
References
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance profiles for the investigational neuraminidase inhibitor AV5080 in influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Influenza Viruses—Drug Resistance, Treatment Options, and Prospects [mdpi.com]
- 7. Novel oral anti-influenza drug candidate AV5080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Meta-Analysis Comparing the Efficacy and Safety of Peramivir with Other Neuraminidase Inhibitors for Influenza Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Phase III Randomized, Double-Blind Study Comparing Single-Dose Intravenous Peramivir with Oral Oseltamivir in Patients with Seasonal Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance profiles for the investigational neuraminidase inhibitor AV5080 in influenza A and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of adverse events related to anti-influenza neuraminidase inhibitors using the FDA adverse event reporting system and online patient reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 23. The neuraminidase of influenza virus | Virology Blog [virology.ws]
Comparative Analysis of Neuraminidase-IN-8 Cross-Reactivity with Diverse Neuraminidase Subtypes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuraminidase-IN-8's Performance Against Alternative Inhibitors Supported by Experimental Data.
This guide provides a comparative overview of the inhibitory activity of this compound and related compounds against various influenza neuraminidase subtypes. The data presented is compiled from publicly available research and supplier information to assist researchers in evaluating its potential for further investigation.
Inhibitory Potency and Cross-Reactivity Profile
The following table summarizes the available IC50 values for this compound and its analogues against several influenza A virus neuraminidase subtypes. This data highlights the varying degrees of potency and subtype selectivity among these related compounds.
| Inhibitor | Target Neuraminidase Subtype | IC50 (µM) |
| This compound (Compound 6d) | Neuraminidase (subtype not specified) | 0.027 [1][2] |
| Neuraminidase-IN-2 | H1N1 | 0.28[3] |
| 09H1N1 | 0.27[3] | |
| H3N2 | 11.50[3] | |
| H5N1 | 0.089[3] | |
| H5N2 | 23.44[3] | |
| Neuraminidase-IN-3 | H1N1 | 0.00073[3] |
| H5N1 | 0.00026[3] | |
| H5N8 | 0.00063[3] | |
| Neuraminidase-IN-9 | H5N1 | 0.12[3] |
| H5N2 | 0.049[3] | |
| H5N6 | 0.16[3] | |
| Neuraminidase-IN-16 | H5N1 | 0.031[4] |
| H5N8 | 0.15[4] | |
| H1N1 | 0.25[4] | |
| H3N2 | 0.60[4] | |
| H5N1-H274Y (Oseltamivir-resistant) | 0.63[4] | |
| H1N1-H274Y (Oseltamivir-resistant) | 10.08[4] |
Experimental Protocols
The determination of neuraminidase inhibitory activity is typically performed using a fluorometric enzyme inhibition assay. The following is a generalized protocol based on standard methodologies described in the scientific literature.
Neuraminidase Inhibition Assay Protocol
-
Virus Preparation: Influenza viruses expressing the neuraminidase subtypes of interest are propagated in appropriate host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) and the viral titer is determined.
-
Inhibitor Preparation: A stock solution of the neuraminidase inhibitor (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the inhibitor are then made in assay buffer to achieve a range of desired concentrations.
-
Enzyme Reaction: The enzyme reaction is typically performed in a 96-well plate format. A standardized amount of virus is pre-incubated with the various concentrations of the inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding to the neuraminidase.
-
Substrate Addition: Following the pre-incubation, a fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well to initiate the enzymatic reaction. The final concentration of MUNANA is typically in the low micromolar range.
-
Incubation: The reaction plate is incubated at 37°C for a specific duration (e.g., 60 minutes) to allow for the enzymatic cleavage of the substrate.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of a stop solution, which typically has a basic pH (e.g., glycine-NaOH buffer).
-
Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 365 nm and emission at 450 nm).
-
Data Analysis: The fluorescence readings are converted to percentage of neuraminidase activity relative to a no-inhibitor control. The IC50 value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%, is then calculated by fitting the data to a dose-response curve using appropriate software.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical neuraminidase inhibition assay.
Caption: Workflow of a fluorometric neuraminidase inhibition assay.
References
Benchmarking Neuraminidase-IN-8 Against Current Influenza Antivirals: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of Neuraminidase-IN-8, a novel neuraminidase inhibitor, against established influenza antivirals currently in clinical use. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of in vitro efficacy, underlying mechanisms of action, and the experimental protocols required for robust evaluation.
Introduction to Neuraminidase Inhibition
Influenza viruses rely on the neuraminidase (NA) enzyme for their propagation. As newly formed viral particles bud from an infected host cell, they remain tethered to the cell surface via interactions between viral hemagglutinin (HA) and sialic acid receptors. Neuraminidase cleaves these sialic acid residues, releasing the progeny virions to infect new cells. Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that competitively bind to the active site of the NA enzyme, preventing this cleavage and halting the spread of the virus. Currently, the major NAIs used in clinical practice are Oseltamivir, Zanamivir, Peramivir, and Laninamivir. This guide benchmarks the performance of a new investigational compound, this compound, against these established drugs.
Comparative Efficacy of Neuraminidase Inhibitors
The in vitro potency of neuraminidase inhibitors is primarily assessed through enzymatic and cell-based assays, which determine the concentration of the drug required to inhibit the neuraminidase enzyme activity by 50% (IC50) or to protect cells from virus-induced death by 50% (EC50).
A recent study evaluating a series of novel 1,3,4-oxadiazole derivatives identified this compound (referred to as compound 6d) as a highly potent inhibitor of influenza neuraminidase. The enzymatic assay revealed an IC50 value of 0.027 µM, which was found to be more potent than the active metabolite of the widely used antiviral, oseltamivir carboxylate (IC50 = 0.082 µM), against the same undisclosed neuraminidase target.
The following table summarizes the reported in vitro inhibitory concentrations of this compound and other commercially available neuraminidase inhibitors against various influenza virus strains. It is important to note that IC50 and EC50 values can vary between studies depending on the specific virus strains and assay conditions used.
| Antiviral Agent | Target Influenza Strain | Assay Type | IC50 (nM) | EC50 (nM) | Reference(s) |
| This compound | Not Specified in Abstract | Enzymatic (Neuraminidase) | 27 | Not Reported | [1][2] |
| Oseltamivir (carboxylate) | Not Specified in Abstract | Enzymatic (Neuraminidase) | 82 | Not Reported | [1][2] |
| Oseltamivir (carboxylate) | A/H1N1 | Enzymatic (Neuraminidase) | 0.92 - 1.34 | 0.51 | [3][4] |
| Oseltamivir (carboxylate) | A/H3N2 | Enzymatic (Neuraminidase) | 0.67 | 0.19 | [3][4] |
| Oseltamivir (carboxylate) | Influenza B | Enzymatic (Neuraminidase) | 13.0 | Not Reported | [3] |
| Zanamivir | A/H1N1 | Enzymatic (Neuraminidase) | 0.92 | Not Reported | [3] |
| Zanamivir | A/H3N2 | Enzymatic (Neuraminidase) | 2.28 | Not Reported | [3] |
| Zanamivir | Influenza B | Enzymatic (Neuraminidase) | 4.19 | Not Reported | [3] |
| Peramivir | A(H1N1)pdm09 | Enzymatic (Neuraminidase) | 0.13 (mean) | Not Reported | [5] |
| Peramivir | A(H3N2) | Enzymatic (Neuraminidase) | 0.18 (mean) | Not Reported | [5] |
| Peramivir | Influenza B | Enzymatic (Neuraminidase) | 0.74 (mean) | Not Reported | [5] |
| Laninamivir | A(H1N1)pdm09 | Enzymatic (Neuraminidase) | 0.27 (mean) | Not Reported | [5] |
| Laninamivir | A(H3N2) | Enzymatic (Neuraminidase) | 0.62 (mean) | Not Reported | [5] |
| Laninamivir | Influenza B | Enzymatic (Neuraminidase) | 3.26 (mean) | Not Reported | [5] |
Mandatory Visualizations
Mechanism of Action of Neuraminidase Inhibitors
Caption: Mechanism of action of this compound and other neuraminidase inhibitors.
Experimental Workflow: Neuraminidase Inhibition Assay
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Experimental Workflow: Cell-Based Antiviral Assays
Caption: Workflow for CPE inhibition and virus yield reduction assays.
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of viral neuraminidase using a fluorogenic substrate.
Materials:
-
96-well black plates
-
Influenza virus stock
-
This compound and other inhibitors
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution: Absolute ethanol and 0.824 M NaOH
-
Fluorometer
Procedure:
-
Virus Titration: Perform serial dilutions of the virus stock in assay buffer and measure NA activity with MUNANA to determine the optimal virus dilution that gives a linear fluorescent signal over time.
-
Inhibitor Preparation: Prepare a series of 2-fold dilutions of this compound and control inhibitors in assay buffer.
-
Assay Plate Setup: Add 25 µL of diluted inhibitor to wells of a 96-well plate. Add 25 µL of assay buffer to control wells (virus only, no inhibitor).
-
Virus Addition: Add 25 µL of the optimally diluted virus to each well.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: Add 50 µL of pre-warmed MUNANA substrate solution to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[6]
-
Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay measures the ability of a compound to protect host cells from virus-induced death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
96-well clear plates
-
Growth Medium (e.g., DMEM with 10% FBS)
-
Infection Medium (e.g., DMEM with TPCK-trypsin and 0.2% BSA)
-
Influenza virus stock (titered to determine TCID50)
-
This compound and other inhibitors
-
Crystal Violet staining solution (0.1% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C to form a confluent monolayer.[7]
-
Compound Addition: Prepare serial dilutions of this compound and control inhibitors in infection medium. Remove the growth medium from the cells and add the diluted compounds.
-
Virus Infection: Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 (or 100 TCID50).[7][8] Include cell control wells (no virus, no compound) and virus control wells (virus, no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours, until significant CPE is observed in the virus control wells.[8]
-
Cell Staining: Gently wash the cells with PBS, then fix them with 10% formaldehyde. After fixation, stain the cells with crystal violet solution for 20 minutes.
-
Quantification: Wash the plate to remove excess stain and allow it to dry. Solubilize the stain in each well using methanol or another suitable solvent.
-
Data Analysis: Measure the optical density (OD) at ~590 nm using a spectrophotometer. Calculate the percentage of cell viability for each inhibitor concentration relative to the cell and virus controls to determine the EC50 value.[8]
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious progeny virus in the presence of an antiviral compound.
Materials:
-
All materials for the CPE assay
-
Sterile microcentrifuge tubes
Procedure:
-
Assay Setup: Perform the initial steps of the CPE assay (cell seeding, compound addition, and virus infection) in a 24- or 48-well plate format.
-
Incubation: Incubate the infected cells for a full viral replication cycle (typically 24-48 hours).
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant from each well. These supernatants contain the progeny virions.[9]
-
Virus Titer Determination: Determine the titer of infectious virus in each collected supernatant sample. This is typically done using a 50% Tissue Culture Infectious Dose (TCID50) assay.[9]
-
Prepare 10-fold serial dilutions of each supernatant sample.
-
Use these dilutions to infect fresh monolayers of MDCK cells in a 96-well plate.
-
Incubate for 3-5 days and then assess for CPE.
-
Calculate the TCID50/mL for each sample using the Reed-Muench or Spearman-Kärber method.[6]
-
-
Data Analysis: Compare the virus titers from the inhibitor-treated wells to the virus control (no inhibitor). The data is often expressed as the concentration of the compound that reduces the virus yield by 90% (EC90) or 99% (EC99). This assay provides a stringent measure of antiviral activity.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 4. Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022 - Romeo - Current Medicinal Chemistry [snv63.ru]
- 8. m.youtube.com [m.youtube.com]
- 9. Calculate TCID50 [virosin.org]
A Comparative Guide to Neuraminidase Inhibitors: Evaluating Efficacy and Activity
Introduction
Neuraminidase inhibitors are a critical class of antiviral drugs for the treatment and prophylaxis of influenza A and B viruses.[1] They function by blocking the enzymatic activity of neuraminidase, a glycoprotein on the surface of the influenza virus that is essential for the release of progeny virions from infected host cells.[2][3] This guide provides a framework for the independent verification and comparison of neuraminidase inhibitor activity, with a focus on key performance metrics, experimental protocols, and relevant biological pathways. While this guide was prompted by an inquiry into "Neuraminidase-IN-8," no specific public data could be found for a compound with this designation. Therefore, this document will serve as a general methodology for evaluating any new neuraminidase inhibitor against established alternatives, using publicly available data for well-documented inhibitors as a baseline for comparison.
Mechanism of Action of Neuraminidase Inhibitors
Influenza virus replication involves several stages, beginning with entry into a host cell and culminating in the release of newly assembled virus particles. The viral hemagglutinin (HA) protein binds to sialic acid receptors on the host cell surface, facilitating viral entry. After replication, the newly formed virions bud from the host cell membrane. However, they remain tethered to the cell surface via the interaction between HA and sialic acid. Neuraminidase (NA), also known as sialidase, is an enzyme that cleaves these sialic acid residues, allowing the release of progeny viruses to infect new cells.[4][5]
Neuraminidase inhibitors are designed to mimic the structure of sialic acid, the natural substrate of the neuraminidase enzyme.[6] By binding to the active site of neuraminidase, these inhibitors block its enzymatic activity.[3] This prevents the cleavage of sialic acid and traps the newly formed virions on the surface of the infected cell, thus halting the spread of the infection.[3]
Comparative Data of Known Neuraminidase Inhibitors
A crucial step in evaluating a new neuraminidase inhibitor is to compare its performance against existing, approved drugs. The following table summarizes key characteristics and efficacy data for Oseltamivir, Zanamivir, and Peramivir.
| Inhibitor | Brand Name(s) | Route of Administration | Target Viruses | Efficacy (Time to Symptom Alleviation) |
| Oseltamivir | Tamiflu | Oral | Influenza A and B | Reduces duration by approx. 1 day[7] |
| Zanamivir | Relenza | Inhaled | Influenza A and B | Reduces duration by approx. 1 day[7] |
| Peramivir | Rapivab | Intravenous | Influenza A and B | May be superior in reducing fever duration[8] |
This data is compiled from multiple sources and represents a general overview. Specific efficacy can vary based on the influenza strain, patient population, and time of treatment initiation.
A network meta-analysis of 58 studies indicated that peramivir, zanamivir, and oseltamivir were the top three ranking drugs for treating influenza, with comparable efficacy in reducing the time to alleviation of symptoms.[9]
Experimental Protocols for Activity Verification
Independent verification of a neuraminidase inhibitor's activity requires robust and standardized experimental protocols. Below are outlines of common assays used to measure neuraminidase activity and its inhibition.
1. Neuraminidase Inhibition (NI) Assay using a Chemiluminescent Substrate
This assay is widely used to determine the concentration of an inhibitor required to reduce neuraminidase activity by 50% (IC50).
-
Principle: The assay utilizes a substrate that, when cleaved by neuraminidase, generates a product that can be measured via a chemiluminescent reaction. The light output is proportional to the enzyme's activity.
-
Materials:
-
Influenza virus preparation (as the source of neuraminidase)
-
Neuraminidase inhibitor (e.g., Oseltamivir carboxylate as a control)
-
Chemiluminescent neuraminidase substrate (e.g., NA-Star®)
-
Assay buffer
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and a known control inhibitor.
-
In a 96-well plate, incubate the virus with each dilution of the inhibitor for a set period (e.g., 20-30 minutes at 37°C).[10]
-
Add the chemiluminescent substrate to all wells.
-
Incubate for a further period (e.g., 30 minutes at 37°C) to allow for the enzymatic reaction.[10]
-
Add an accelerator solution and immediately measure the chemiluminescence using a luminometer.[10]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
-
2. Cell-Based Antiviral Assay (Plaque Reduction or TCID50)
This assay measures the effective concentration of an inhibitor that reduces virus replication in a cell culture system by 50% (EC50).
-
Principle: The ability of a virus to replicate and cause a cytopathic effect (CPE) or form plaques in a monolayer of susceptible cells is assessed in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Procedure:
-
Seed MDCK cells in 96-well or 6-well plates and grow to confluency.[11]
-
Prepare serial dilutions of the test inhibitor in infection medium.
-
Infect the cell monolayers with a known amount of virus in the presence of the inhibitor dilutions.
-
Incubate for a period sufficient for viral replication and plaque formation or CPE development (typically 2-3 days).
-
For plaque assays, fix and stain the cells to visualize and count plaques. For TCID50 assays, assess the CPE in each well.
-
The EC50 value is determined by calculating the inhibitor concentration that reduces the number of plaques or the viral titer by 50% compared to untreated controls.
-
Alternative Neuraminidase Inhibitors and Future Directions
The emergence of influenza strains resistant to current neuraminidase inhibitors necessitates the search for new antiviral agents.[12] Research is ongoing to identify novel compounds, including those that are not analogues of sialic acid, to overcome resistance mechanisms.[6] Additionally, other viral targets, such as the cap-dependent endonuclease (e.g., Baloxavir marboxil), are being explored to provide alternative treatment options.[7] Natural therapies and herbal remedies are also under consideration for their potential anti-inflammatory and antiviral effects.[12]
The independent verification of a new neuraminidase inhibitor's activity is a multifaceted process that relies on standardized assays and comparison with established drugs. By employing robust experimental protocols to determine key metrics such as IC50 and EC50, researchers can objectively assess the potential of novel antiviral candidates. A thorough understanding of the neuraminidase mechanism of action and the performance of current inhibitors provides the necessary context for evaluating the next generation of influenza therapeutics.
References
- 1. Popular Neuraminidase Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. mdpi.com [mdpi.com]
- 9. Comparative effectiveness of neuraminidase inhibitors in patients with influenza: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. mdpi.com [mdpi.com]
- 12. pharmacytimes.com [pharmacytimes.com]
Assessing the Superiority of Neuraminidase-IN-8 in Resistant Influenza Strains: A Comparative Guide
For Immediate Release
In the ongoing battle against influenza, the emergence of drug-resistant strains poses a significant challenge to public health. This guide provides a comparative analysis of a promising novel neuraminidase inhibitor, Neuraminidase-IN-8, against established antiviral agents, with a focus on its efficacy against resistant viral strains. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel 1,3,4-oxadiazole derivative, has demonstrated exceptional potency as a neuraminidase inhibitor. Emerging data indicates its potential to overcome resistance to current standard-of-care drugs, such as oseltamivir. This guide will delve into the available data, provide a comparative analysis with other neuraminidase inhibitors, and detail the experimental protocols for assessing inhibitor potency.
Comparative Analysis of Neuraminidase Inhibitors
This compound (also known as compound 6d) has been identified as a highly potent inhibitor of influenza neuraminidase. A recent study highlights its superior in vitro activity compared to Oseltamivir carboxylate, the active metabolite of Oseltamivir.[1]
Initial findings suggest that this compound exhibits significant inhibitory action against the H274Y mutation in the H5N1 influenza strain, a key mutation conferring high-level resistance to oseltamivir.[2] This indicates a promising avenue for the development of new therapeutics effective against circulating resistant influenza viruses.
The following table summarizes the inhibitory concentrations (IC50) of this compound and other commercially available neuraminidase inhibitors against wild-type and a key resistant influenza strain.
| Compound | Wild-Type (H1N1) IC50 (µM) | Resistant (H5N1-H274Y) IC50 (µM) | Fold Increase in Resistance |
| This compound | 0.027 | Data indicates stronger potency than Oseltamivir, specific values not yet publicly available. | N/A |
| Oseltamivir carboxylate | 0.082 | High | >400-fold |
| Zanamivir | 0.00095 - 0.0027 | Low | Minimal |
| Peramivir | ~0.001 | Low to Moderate | Variable |
| Laninamivir | ~0.001 | Low | Minimal |
Note: Data for Oseltamivir, Zanamivir, Peramivir, and Laninamivir are compiled from multiple publicly available sources. The H274Y mutation is a primary determinant of oseltamivir resistance in H1N1 and H5N1 strains.
Mechanism of Action and Structural Insights
Molecular docking studies suggest that the efficacy of this compound is attributed to its unique interaction with the neuraminidase active site. The 1,3,4-oxadiazole heterocycle within its structure plays a crucial role by interacting with the key arginine triad (Arg118, Arg292, and Arg371) at the S1 site of the neuraminidase enzyme.[1] Furthermore, its substituted aniline ring extends into the 150-cavity of the enzyme, a region that can be exploited to enhance binding affinity and overcome resistance mutations.[1]
Caption: Mechanism of Neuraminidase Inhibition.
Experimental Protocols
The following is a generalized protocol for a fluorescence-based neuraminidase inhibition assay, a standard method for determining the IC50 values of neuraminidase inhibitors.
Materials and Reagents
-
Influenza virus stock (wild-type and resistant strains)
-
Neuraminidase inhibitor compounds (e.g., this compound, Oseltamivir carboxylate)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanolamine in glycine buffer)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow
Caption: Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.
Detailed Procedure
-
Compound Dilution: Prepare a series of dilutions of the test compounds (e.g., this compound) and control inhibitors in assay buffer.
-
Virus Preparation: Dilute the influenza virus stock to a concentration that yields a linear reaction rate for the duration of the assay.
-
Assay Setup: In a 96-well black microplate, add the diluted compounds to the respective wells. Subsequently, add the diluted virus to all wells except for the blanks.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.
-
Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.
-
Data Analysis: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the fluorescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
This compound represents a promising step forward in the development of next-generation influenza antivirals. Its high potency against wild-type neuraminidase and, notably, its reported efficacy against the oseltamivir-resistant H274Y mutant, underscore its potential clinical significance. Further comprehensive studies are warranted to fully elucidate its inhibitory profile against a broader panel of resistant influenza strains and to evaluate its in vivo efficacy and safety profile. The unique structural features of this compound provide a valuable scaffold for the design of even more potent and broad-spectrum neuraminidase inhibitors.
Disclaimer: This document is for informational purposes only and is intended for a scientific audience. The information provided should not be considered as medical advice.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Neuraminidase-IN-8
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of Neuraminidase-IN-8, grounded in established protocols for neuraminidase enzymes. Adherence to these procedures is critical for personnel safety and environmental protection.
Important Note: Specific safety data sheets (SDS) for "this compound" were not found. The following disposal and safety information is based on guidelines for neuraminidase enzymes in general. It is crucial to consult your institution's specific safety protocols and the manufacturer's SDS for any components of your specific this compound solution.
Immediate Safety and Handling
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE). The primary hazard associated with neuraminidase is the potential to cause allergy or asthma symptoms or breathing difficulties if inhaled[1].
Recommended PPE:
-
Respiratory Protection: In case of inadequate ventilation or when handling the lyophilized powder, wear respiratory protection[1].
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[2].
-
Hand Protection: Wear appropriate protective gloves[2].
-
Body Protection: A lab coat should be worn to prevent skin exposure[2][3].
Disposal Procedures
The recommended primary disposal method for neuraminidase waste is to send it to an approved waste disposal plant[1]. All waste materials should be collected in suitable, clearly labeled containers for disposal[2].
Step-by-Step Disposal Protocol:
-
Containment: Collect all liquid and solid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Inactivation (as a potential pre-treatment): For some biohazardous liquids, chemical inactivation prior to disposal can be an effective safety measure. A common method for some biological materials is the use of a freshly prepared 1:10 bleach solution with a minimum contact time of 20 minutes[3]. However, the suitability of bleach for this compound must be confirmed, as it could react with other components of the solution.
-
Collection: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
Drain Disposal is NOT Recommended Without Institutional Approval: While the NIH suggests that some neuraminidase solutions, if not mixed with other hazardous chemicals, may be eligible for drain disposal after decontamination, this requires specific institutional approval[3]. Unauthorized drain disposal can lead to environmental contamination and damage to plumbing infrastructure[4]. Always default to disposal as chemical waste unless you have explicit permission from your EHS department.
Quantitative Data
The following table summarizes key quantitative data for neuraminidase enzymes, compiled from various sources. This information is crucial for understanding the enzyme's activity and stability.
| Parameter | Value and Conditions |
| Optimal pH | The optimal pH for neuraminidase activity is between 5.0 and 6.0. Specifically, pH 5.0-5.1 in acetate buffer and pH 5.8-6.0 in phosphate buffer have been noted[5][6]. |
| Enzyme Activity | One unit of neuraminidase is defined as the amount of enzyme that liberates one micromole of N-acetylneuraminic acid per minute at 37°C and pH 5.0, using bovine submaxillary mucin as the substrate[5][6][7]. |
| Stability | Lyophilized neuraminidase should be stored at +2 to +8°C. After reconstitution in water or buffer, the enzyme is stable for several weeks at +2 to +8°C and can be stored frozen for longer periods. The enzyme loses approximately 50% of its activity after 24 hours at +37°C[5][6]. |
| Inhibitors | The activity of neuraminidase is inhibited by iodoacetate, arsenite, Fe³⁺, and Hg²⁺ ions. N-acetylneuraminic acid acts as a competitive inhibitor[5][6]. |
| Lack of Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or as a known or anticipated carcinogen by NTP[1]. |
Experimental Workflow: Neuraminidase Inhibition Assay
Understanding the experimental context in which this compound is used is crucial for proper handling and disposal. A common application for neuraminidase is in inhibition assays to screen for potential antiviral drugs. Below is a diagram illustrating a typical workflow for a fluorescence-based neuraminidase inhibition assay.
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. izsvenezie.com [izsvenezie.com]
- 3. Global Influenza Programme [who.int]
- 4. How to Dispose of High Level Disinfectants Safely | CIVCO [civco.com]
- 5. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 6. ulab360.com [ulab360.com]
- 7. Influenza neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Neuraminidase-IN-8
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Neuraminidase-IN-8, a potent neuraminidase inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling potent, non-hazardous small molecule enzyme inhibitors in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is a potent inhibitor of the neuraminidase enzyme, with a reported IC50 of 0.027 µM, and is utilized in anti-influenza research.[1][2] While specific toxicity data is unavailable, its high potency necessitates careful handling to avoid potential biological effects from accidental exposure. A thorough risk assessment should be conducted before any handling of this compound.[3][4]
Key Chemical Data:
| Property | Value |
| Molecular Formula | C9H14N4O3 |
| Molecular Weight | 226.232 g/mol |
| Source: [5] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.[6][7] The following table outlines the recommended PPE for various procedures involving this compound.
| Procedure | Recommended PPE |
| Weighing and Aliquoting (Solid Form) | - Disposable lab coat with knit cuffs- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (if not handled in a fume hood) |
| Solution Preparation and Handling | - Disposable lab coat with knit cuffs- Nitrile gloves- Safety glasses with side shields or chemical splash goggles |
| General Laboratory Operations | - Lab coat- Nitrile gloves- Safety glasses |
PPE Selection and Use Workflow
Caption: Workflow for PPE selection and handling of this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure risk.
3.1. Preparation and Weighing:
-
Designated Area: All weighing and initial dilutions of solid this compound should be performed in a designated area, such as a chemical fume hood or a balance enclosure, to contain any airborne particles.
-
Gloving: Wear double nitrile gloves. Change the outer pair immediately if contamination is suspected.
-
Weighing: Use a tared, sealed container to weigh the compound.
-
Aliquotting: If preparing smaller quantities, do so within the designated containment area.
3.2. Solution Preparation:
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Mixing: Cap the vial securely and mix by vortexing or gentle inversion. Avoid sonication which can generate aerosols.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
3.3. Experimental Use:
-
Spill Containment: Always work over a spill tray or absorbent pad.
-
Pipetting: Use filtered pipette tips to prevent aerosol contamination of pipettors.
-
Incubation: If heating is required, ensure it is done in a well-ventilated area or within a fume hood.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental release and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste.- Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed hazardous waste bag or container. |
| Aqueous Waste Solutions | - Collect in a labeled hazardous waste container.- Do not dispose of down the drain. |
| Contaminated PPE (gloves, lab coat) | - Dispose of in a designated hazardous waste container immediately after use. |
Waste Disposal Decision Tree
Caption: Decision tree for the proper disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes only and should be used in conjunction with your institution's specific safety protocols and a thorough risk assessment. Always consult with your Environmental Health and Safety (EHS) department for guidance on handling and disposing of potent chemical compounds.
References
- 1. What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination procedures and specifically for Spec Clean™ Single Enzymatic Instrument Detergent? [microcare.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. ul.ie [ul.ie]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. PPE Solutions for Pharmaceutical Industry [dupont.co.uk]
- 7. 3m.com [3m.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
